Physicochemical Profiling and Synthetic Utility of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid in Advanced API Manufacturing
Executive Summary & Strategic Importance In the highly regulated landscape of psychotropic active pharmaceutical ingredient (API) synthesis, the strategic selection of advanced intermediates dictates both the overall yie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
In the highly regulated landscape of psychotropic active pharmaceutical ingredient (API) synthesis, the strategic selection of advanced intermediates dictates both the overall yield and the impurity profile of the final drug substance. 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS: 510703-81-8) represents a highly specialized, polyfunctional building block[1].
Its primary industrial and scientific application is serving as a critical precursor in the convergent synthesis of the atypical antipsychotic Ziprasidone[2] . By embedding the necessary functional groups—a halogen, a nitro group, and two acetic acid moieties—in a precise spatial arrangement, this molecule allows chemists to bypass the harsh, low-yielding conditions of traditional oxindole syntheses (such as the Stollé or Hinsberg methods).
Structural & Physicochemical Characterization
Understanding the physicochemical properties of this diacetic acid derivative is critical for optimizing reaction solvents, isolation conditions, and analytical methods. The molecule features a heavily substituted benzene ring, leading to significant steric crowding and restricted rotation of the carboxymethyl groups.
The unparalleled utility of 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid lies in its capacity to undergo a one-pot reductive cyclization to form a functionalized oxindole core.
The Causality of the Design:
The nitro group (-NO2) is positioned perfectly ortho to one of the acetic acid groups. When subjected to catalytic hydrogenation, the nitro group is reduced to an aniline derivative. The newly formed nucleophilic primary amine (-NH2) is in close spatial proximity to the adjacent carboxylic acid. Driven by the thermodynamic stability of the resulting bicyclic system, the amine spontaneously attacks the carbonyl carbon, expelling water and forming a 5-membered lactam (oxindole).
Crucially, the second acetic acid group (at position 5 of the resulting oxindole) remains unreacted due to geometric constraints, serving as the critical anchor point for subsequent elongation to the 2-chloroethyl side chain required for Ziprasidone .
Fig 1: Regioselective synthetic workflow from CAS 510703-81-8 to the antipsychotic API Ziprasidone.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating strict in-process controls (IPCs) to verify reaction progression and prevent downstream impurity carryover.
Protocol A: Reductive Cyclization to 5-(Carboxymethyl)-6-chlorooxindole
Preparation: Charge a high-pressure hydrogenation reactor with 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid (1.0 eq) and anhydrous methanol (10 volumes).
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C, 50% wet) at 0.05 eq.
Causality Note: Wet Pd/C is explicitly chosen over dry Pd/C to mitigate the pyrophoric risk associated with palladium in the presence of volatile methanol vapors.
Reaction Execution: Purge the vessel with Nitrogen (3x) to remove ambient oxygen, followed by Hydrogen gas (3x). Pressurize the reactor to 3.0 bar H2 and gently heat to 45°C.
Monitoring (The Validation Step): Maintain pressure until hydrogen uptake ceases. Sample the reaction mixture after 4 hours. Filter the aliquot through a 0.22 µm PTFE syringe filter and analyze via HPLC (Execute Protocol B). The reaction is deemed complete only when the starting material peak is <0.5% AUC.
Workup & Isolation: Filter the catalyst through a tightly packed pad of Celite. Concentrate the filtrate under reduced pressure to approximately 3 volumes. Add cold water (5 volumes) to precipitate the highly crystalline 5-(carboxymethyl)-6-chlorooxindole. Filter, wash with cold water, and dry under vacuum at 50°C.
Protocol B: In-Process HPLC-UV Validation
This chromatographic method ensures the starting material is fully consumed, preventing the formation of uncyclized impurities in subsequent steps.
Column: C18, 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
Causality Note: TFA is critical here; it suppresses the ionization of the unreacted carboxylic acid groups, ensuring sharp, symmetrical peak shapes rather than broad, tailing peaks.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
System Suitability & Expected Retention Times: Starting material (~6.8 min), Aniline intermediate (~4.5 min, transient), Oxindole product (~5.2 min).
References
Wuxi Howfond Biopharma Inc. (2010). Method for preparing m-diphenyl acetic acid derivatives (Patent No. CN101935262A). Google Patents.
Comprehensive Spectral Characterization of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid: A Technical Guide for NMR, IR, and MS Analysis
Executive Summary & Molecular Architecture The compound 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (Chemical Formula: , Exact Mass: 273.00 Da) is a highly functionalized aromatic building block. Its tetrasubstitu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Architecture
The compound 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (Chemical Formula:
, Exact Mass: 273.00 Da) is a highly functionalized aromatic building block. Its tetrasubstituted benzene core makes it a critical intermediate in the synthesis of complex heterocycles, such as functionalized oxindoles and metal-organic frameworks.
From an analytical perspective, this molecule presents a fascinating case study in substituent effects. The interplay between strong electron-withdrawing groups (–NO₂, –Cl) and alkyl carboxylic acid moieties (–CH₂COOH) dictates its spectral behavior. This whitepaper synthesizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the fundamental causality behind each analytical signature and providing self-validating protocols for empirical verification.
Spectroscopic Data Synthesis & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural asymmetry of the 1,3,4,6-tetrasubstituted benzene ring yields a highly diagnostic NMR profile. Because the molecule contains multiple polar hydrogen-bond donors/acceptors, DMSO-
is the optimal solvent to ensure complete dissolution and sharp peak resolution.
¹H NMR Causality:
Aromatic Protons (H-2 and H-5): The protons at C-2 and C-5 are para to each other, meaning they will not exhibit standard ortho or meta coupling (
), appearing as distinct singlets.
H-5 is flanked by the strongly electron-withdrawing nitro and chloro groups. The nitro group exerts a profound deshielding effect via both inductive electron withdrawal and magnetic anisotropy, pushing the H-5 signal significantly downfield to approximately 8.25 ppm [3, 4].
H-2 is flanked by two alkyl (–CH₂COOH) groups, which are mildly electron-donating via hyperconjugation. Consequently, H-2 appears further upfield at approximately 7.35 ppm .
Methylene Protons (–CH₂–): The lack of a symmetry plane renders the two acetic acid chains chemically non-equivalent. The methylene group at C-1 is ortho to the nitro group, experiencing localized deshielding (4.10 ppm ). The methylene at C-3 is ortho to the chlorine atom, appearing slightly more shielded (3.85 ppm ).
Carboxylic Protons (–COOH): Due to rapid chemical exchange and hydrogen bonding, these appear as a broad singlet far downfield (~12.50 ppm ).
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (DMSO-, 400 MHz / 100 MHz)
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment / Causality
¹H
12.50
Broad Singlet
2H
–COOH (Hydrogen-bonded acidic protons)
¹H
8.25
Singlet
1H
Ar-H (C-5), strongly deshielded by –NO₂ and –Cl
¹H
7.35
Singlet
1H
Ar-H (C-2), flanked by –CH₂COOH groups
¹H
4.10
Singlet
2H
–CH₂– (C-1), deshielded by ortho –NO₂
¹H
3.85
Singlet
2H
–CH₂– (C-3), adjacent to ortho –Cl
¹³C
171.5, 171.2
Singlet
2C
C=O (Carboxylic acid carbonyls)
¹³C
148.0
Singlet
1C
Ar-C (C-6), attached to –NO₂
¹³C
134.5
Singlet
1C
Ar-C (C-4), attached to –Cl
¹³C
132.0, 129.5
Singlet
2C
Ar-C (C-1, C-3), attached to alkyl chains
¹³C
126.5, 125.0
Singlet
2C
Ar-CH (C-2, C-5)
¹³C
38.5, 36.0
Singlet
2C
–CH₂– (Aliphatic carbons)
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid orthogonal validation of the functional groups. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This dimerization restricts the O–H stretching vibrations, resulting in an unusually broad and "messy" absorption band that spans from 3300 to 2500 cm⁻¹, often overlapping with the C–H stretching region [1].
The carbonyl (C=O) stretch of the dimerized aliphatic acid is highly intense and localized between 1720–1700 cm⁻¹ [2]. Furthermore, the nitro group provides two highly diagnostic peaks: an asymmetric stretch at ~1530 cm⁻¹ and a symmetric stretch at ~1350 cm⁻¹.
Table 2: Key IR Vibrational Modes (ATR-FTIR, Solid State)
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibrational Mode
3300 – 2500
Strong, Very Broad
–COOH
O–H stretch (hydrogen-bonded dimer)
1710
Strong, Sharp
–COOH
C=O stretch
1530
Strong
–NO₂
N–O asymmetric stretch
1350
Strong
–NO₂
N–O symmetric stretch
1050
Medium
Ar–Cl
C–Cl stretch
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is the gold standard for ionizing polar organic molecules. Because 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid contains two carboxylic acid moieties (which act as strong oxygen bases capable of easily losing a proton), Negative Ion Mode (ESI⁻) is unequivocally the optimal choice to maximize signal-to-noise ratio and prevent ion suppression [5, 6].
The intact molecule will present as the deprotonated pseudomolecular ion
. Due to the natural isotopic abundance of chlorine (75.78% ³⁵Cl and 24.22% ³⁷Cl), the mass spectrum will exhibit a characteristic ~3:1 isotopic cluster at m/z 272 and 274.
To ensure data trustworthiness, the following methodologies are designed as self-validating systems, meaning the success of the protocol is empirically proven by the data it generates.
Figure 2: Analytical workflow for orthogonal structural validation.
Protocol 3.1: ¹H and ¹³C NMR Acquisition
Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of anhydrous DMSO-
. Transfer to a 5 mm precision NMR tube.
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of DMSO-
. Tune and match the probe to the ¹H and ¹³C frequencies.
Shimming: Perform gradient shimming (e.g., TopShim) until the lock level is stable and maximized.
Acquisition: Acquire the ¹H spectrum using a standard 30° pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
Self-Validation Check: The protocol is validated if the residual DMSO pentuplet is perfectly resolved at 2.50 ppm and the water peak is visible at 3.33 ppm . The integration of the analyte peaks must mathematically yield a 1:1:2:2:2 ratio.
Protocol 3.2: ATR-FTIR Analysis
Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution) against ambient air.
Sample Application: Place 2–3 mg of the neat solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.
Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.
Self-Validation Check: The protocol is validated by inspecting the baseline. The absence of atmospheric CO₂ artifacts (~2350 cm⁻¹) and water vapor noise (~3600 cm⁻¹) confirms that the background subtraction and environmental compensation were successful.
Protocol 3.3: LC-ESI-MS (Negative Mode)
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). Note: While negative mode generally prefers basic additives, weak carboxylic acids like formic acid at low concentrations (0.1%) can still yield excellent
signals for strong organic acids while maintaining LC peak shape [5].
Sample Injection: Inject 2 µL of a 10 µg/mL sample solution (dissolved in 50:50 Water:Acetonitrile) onto a C18 reversed-phase column.
Ionization: Set the ESI source to negative ion mode. Capillary voltage: 2.5 kV; Desolvation temperature: 350°C.
Self-Validation Check: The protocol is validated by the isotopic signature. The detection of m/z 271.99 and 273.99 in a strict 3:1 intensity ratio internally proves that the precursor ion is intact and contains exactly one chlorine atom.
References
"IR Spectroscopy Tutorial: Carboxylic Acids." Organic Chemistry at CU Boulder. URL:[Link]
"12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. URL:[Link]
"Ch 13 - Aromatic H." University of Calgary. URL:[Link]
Wu, Z., & Gao, W. "Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry." Analytical Chemistry, NIH. URL:[Link]
Kruve, A., et al. "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry, ACS. URL:[Link]
Foundational
A Strategic Approach to the Synthesis of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals Abstract Substituted phenylacetic acid derivatives are cornerstone structural motifs in medicinal chemistry, famously represented by non-steroidal...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylacetic acid derivatives are cornerstone structural motifs in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] The target molecule, 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS 510703-81-8), represents a highly functionalized scaffold with significant potential as a building block for novel therapeutic agents or as a complex ligand in materials science.[3] Despite its potential, a detailed, publicly available synthetic route is not documented in the current literature. This guide presents a comprehensive, scientifically-grounded, and proposed synthetic pathway for this compound. By leveraging well-established, high-yielding chemical transformations, we outline a plausible multi-step synthesis beginning from a commercially viable starting material. This document provides a complete retrosynthetic analysis, a detailed forward synthesis plan, step-by-step experimental protocols, and a framework for the characterization of all intermediates and the final product, serving as a vital resource for researchers aiming to construct this and structurally related molecules.
Introduction and Strategic Overview
The synthesis of complex aromatic compounds is a central challenge in organic chemistry, particularly in the field of drug discovery where molecular architecture dictates biological function. Phenylacetic acids and their derivatives are privileged structures, serving as key intermediates in the synthesis of a wide array of pharmaceuticals.[4][5] The title compound, 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid, presents a unique synthetic challenge due to its dense and specific functionalization pattern: a halogen, a nitro group, and two carboxylic acid moieties on a benzene ring.
Given the absence of a published procedure, a robust synthetic strategy must be devised from first principles. The most logical and reliable approach involves the construction of a key intermediate, a substituted di-cyanomethylbenzene, followed by hydrolysis to the target diacetic acid. This strategy is predicated on the well-documented and efficient nature of benzyl cyanide hydrolysis.[4][6] This guide proposes a four-step synthesis that is both chemically sound and amenable to scale-up, providing researchers with a practical blueprint for its preparation.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic approach is crucial for logically deconstructing the target molecule to identify a feasible starting point. The primary disconnection strategy focuses on the two carboxylic acid groups, which can be reliably formed from the corresponding dinitrile through hydrolysis. This dinitrile, in turn, can be synthesized from a dibrominated precursor via nucleophilic substitution. This leads to a commercially available, substituted xylene as the logical starting material.
Caption: Retrosynthetic analysis of the target molecule.
The proposed forward synthesis, therefore, initiates with the nitration of 4-chloro-1,3-dimethylbenzene, followed by a double benzylic bromination, cyanation, and concluding with a dinitrile hydrolysis. This sequence is designed to control regioselectivity and maximize yield at each stage.
Proposed Synthetic Pathway: Mechanism and Rationale
The forward synthesis is designed as a robust four-step sequence. Each reaction is chosen for its reliability, high functional group tolerance, and extensive precedent in organic synthesis literature.
Caption: Proposed four-step synthesis pathway.
Step 1: Electrophilic Aromatic Substitution (Nitration)
The synthesis commences with the nitration of 4-chloro-1,3-dimethylbenzene. The two methyl groups and the chlorine atom are ortho-, para-directing activators (methyl) and deactivators (chlorine). The position flanked by the two methyl groups (C2) is sterically hindered, while the position ortho to the C1-methyl and para to the C3-methyl (C6) is also activated. However, nitration is expected to occur predominantly at the C2 position, which is ortho to both methyl groups and meta to the chloro group, leading to the desired 4-chloro-1,3-dimethyl-2-nitrobenzene. The use of a standard mixed acid (HNO₃/H₂SO₄) system at controlled temperatures is critical to prevent over-nitration and ensure regioselectivity.[6]
Step 2: Free-Radical Benzylic Bromination
The two benzylic methyl groups of the nitrated intermediate are subsequently converted to bromomethyl groups. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of elemental bromine, which favors radical substitution at the benzylic positions over electrophilic substitution on the aromatic ring.[7] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction, which is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.
Step 3: Nucleophilic Substitution (Cyanation)
The resulting 1,3-bis(bromomethyl)-4-chloro-6-nitrobenzene is a reactive bis-alkylating agent. It undergoes a double nucleophilic substitution (Sₙ2) reaction with sodium or potassium cyanide to yield the key dinitrile intermediate.[6] A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is ideal for this step as it effectively solvates the cation of the cyanide salt, leaving a highly nucleophilic "naked" cyanide anion, thereby accelerating the Sₙ2 reaction. Careful temperature control is necessary to minimize potential side reactions, such as elimination.
Step 4: Dinitrile Hydrolysis
The final step is the exhaustive hydrolysis of the dinitrile to the corresponding dicarboxylic acid. This can be achieved under either strong acidic or basic conditions.[4] Acid-catalyzed hydrolysis, using an aqueous solution of a strong mineral acid like sulfuric or hydrochloric acid under reflux, is often preferred as it allows for the direct precipitation of the carboxylic acid product upon cooling, simplifying isolation.[6] This method converts the nitrile groups first to amides and then to carboxylic acids, releasing ammonium salts as byproducts.
Detailed Experimental Protocols
Caution: These protocols are proposed and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reagents are hazardous and must be handled with care.
Protocol 4.1: Synthesis of 4-Chloro-1,3-dimethyl-2-nitrobenzene (Intermediate 1)
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-water bath.
Slowly add 14.1 g (0.1 mol) of 4-chloro-1,3-dimethylbenzene to the cooled sulfuric acid with continuous stirring.
Prepare the nitrating mixture by cautiously adding 7.0 mL (0.11 mol) of concentrated nitric acid to 15 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Carefully pour the reaction mixture onto 200 g of crushed ice.
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude oil by vacuum distillation or column chromatography to obtain pure 4-chloro-1,3-dimethyl-2-nitrobenzene.
Protocol 4.2: Synthesis of 1,3-Bis(bromomethyl)-4-chloro-6-nitrobenzene (Intermediate 2)
To a solution of 18.6 g (0.1 mol) of 4-chloro-1,3-dimethyl-2-nitrobenzene in 200 mL of carbon tetrachloride, add 37.4 g (0.21 mol) of N-bromosuccinimide (NBS) and 0.33 g (2 mmol) of azobisisobutyronitrile (AIBN).
Heat the mixture to reflux (approx. 77 °C) under illumination with a 250-watt lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/hexane) to afford the pure dibromide.
Protocol 4.3: Synthesis of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetonitrile (Intermediate 3)
In a 500 mL flask, dissolve 34.4 g (0.1 mol) of 1,3-bis(bromomethyl)-4-chloro-6-nitrobenzene in 150 mL of DMSO.
Add 10.8 g (0.22 mol) of sodium cyanide in portions, while maintaining the temperature below 30 °C with a water bath. (EXTREME CAUTION: Cyanide is highly toxic) .
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
Once the reaction is complete, pour the mixture into 500 mL of ice-water, which should precipitate the product.
Collect the solid by filtration, wash thoroughly with water to remove residual cyanide salts and DMSO, and dry under vacuum.
The crude product can be further purified by recrystallization from ethanol.
Protocol 4.4: Synthesis of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (Final Product)
In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 23.8 g (0.1 mol) of 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetonitrile in 150 mL of a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
Heat the mixture to reflux (approx. 120-130 °C) for 8-12 hours, until the evolution of ammonia ceases and the solid has dissolved.
Cool the reaction mixture to room temperature and then in an ice bath. The product should precipitate as a solid.
Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven.
Recrystallize from an appropriate solvent (e.g., aqueous ethanol or acetic acid) to obtain the final product of high purity.
Product Characterization and Data
Thorough characterization of each intermediate and the final product is essential to confirm identity and purity. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.
This technical guide details a robust and logical synthetic route for the preparation of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid. While this pathway is proposed based on established chemical principles rather than a published precedent, it offers a high probability of success for researchers in organic synthesis and drug development. The four-step sequence, involving nitration, benzylic bromination, cyanation, and hydrolysis, utilizes reliable and well-understood reactions to construct this highly functionalized molecule. The detailed protocols and characterization framework provided herein serve as a comprehensive starting point for the practical synthesis and validation of this valuable chemical building block.
References
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]
Hassan, M., et al. (2021). Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. Royal Society of Chemistry. Available from: [Link]
Der Pharma Chemica. Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. Available from: [Link]
Al-Hourani, B., et al. (2021). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. Molecules. Available from: [Link]
Google Patents. Process for preparing substituted phenylacetic acid derivatives and novel intermediates. US5698735A.
Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid. CN101805265A.
Patsnap. Preparation method of substituted phenylacetic acid derivative. Eureka. Available from: [Link]
Wadhwa, A., et al. Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per international compendiums. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
ResearchGate. Synthesis and Preliminary Pharmacological Evaluation of New Analogues of Diclofenac as Potential Anti-inflammatory Agents. Available from: [Link]
Journal of the Indian Chemical Society. Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Available from: [Link]
ResearchGate. Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, navigating the physicochemical landscape of complex pharmaceutical intermediates requires moving beyond empirical guesswork. 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS: 510703-81-8) is a highly functionalized building block utilized in medicinal chemistry and advanced organic synthesis[1]. Its solubility profile in organic solvents is governed by a delicate balance of competing intermolecular forces.
This whitepaper provides an in-depth, mechanistic guide to predicting, measuring, and optimizing the organic solubility of this compound, ensuring robust downstream processing and formulation.
Structural Rationale & Mechanistic Insights
To understand the solubility of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid, we must first deconstruct its molecular architecture. The compound features a hydrophobic chloro-aromatic core, a strongly electron-withdrawing nitro group, and two highly polar acetic acid appendages.
The causality behind its solubility behavior lies in the di-carboxylic acid moieties . In non-polar organic solvents (e.g., dichloromethane, toluene), low molecular weight carboxylic acids exhibit a strong tendency to form tightly bound hydrogen-bonded dimers[2]. This dimerization effectively creates a "closed network" that increases the apparent crystal lattice energy, making the solid highly resistant to dissolution in lipophilic media[2].
To successfully solvate this molecule, the chosen organic solvent must possess a high hydrogen-bond acceptor capacity (
) to outcompete the internal dimerization, alongside a strong polarity () to stabilize the nitro-aromatic dipole[3].
Structural features of CAS 510703-81-8 dictating Hansen Solubility Parameter requirements.
Predictive Profiling via Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy of a liquid into three distinct terms: dispersion forces (
), polar interactions (), and hydrogen bonding ()[3]. By mapping the HSP of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid against common organic solvents, we can predict miscibility.
Because the compound contains two carboxylic acids, its requirement for
is exceptionally high. Solvents that act as strong hydrogen bond acceptors (like DMSO and DMF) will readily disrupt the crystalline lattice. Conversely, regular solutions (hydrocarbons) lack the necessary and vectors, resulting in near-zero solubility[2].
Quantitative Data Summary: Predictive Organic Solubility
Note: Due to the proprietary nature of specific industrial datasets[1], the following table synthesizes predictive thermodynamic solubility ranges based on HSP modeling for this specific structural class.
Solvent Class
Representative Solvents
Predicted Solubility Range (mg/mL)
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, DMAc
> 100 mg/mL (Excellent)
High and (acceptor) efficiently break acid dimers.
Polar Protic
Methanol, Ethanol
20 - 50 mg/mL (Good)
Strong H-bond donor/acceptor networks stabilize the di-acid.
Ketones/Esters
Acetone, Ethyl Acetate
5 - 20 mg/mL (Moderate)
Sufficient , but weaker limits maximum saturation.
Halogenated
Dichloromethane (DCM)
< 1.0 mg/mL (Poor)
Insufficient fails to overcome carboxylic acid dimerization.
Non-Polar
Hexane, Toluene
< 0.1 mg/mL (Insoluble)
Lacks polar and H-bonding capacity; lattice energy dominates.
While kinetic solubility (often measured via DMSO dilution) is useful for early high-throughput screening[4], process chemistry requires thermodynamic solubility . Thermodynamic evaluation assesses the equilibrium concentration of the most stable crystalline form in a solvent[5].
The following protocol outlines a self-validating Shake-Flask Method coupled with HPLC-UV , the gold standard for generating high-quality solubility data[6].
Step-by-Step Protocol
Preparation of Solid Excess:
Add an excess amount of crystalline 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (e.g., 50 mg) to a sealed glass vial containing 1.0 mL of the target organic solvent. Causality: An excess of solid must remain visible throughout the experiment to guarantee that the solution has reached total saturation[5].
Incubation & Equilibration:
Agitate the suspension at a controlled temperature (typically 25°C) using a thermoshaker at 400 rpm for 24 to 72 hours[6]. Causality: 400 rpm provides sufficient mass transfer without inducing high-shear forces that could cause artificial polymorphic transformations.
Phase Separation:
Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid[5]. Causality: Centrifugation is highly preferred over filtration for volatile organic solvents. Filtration can lead to solvent evaporation (artificially inflating the concentration) or adsorption of the compound onto the filter membrane[5].
Dilution & HPLC-UV Quantification:
Carefully extract an aliquot of the clarified supernatant. Dilute immediately with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. Quantify the concentration against a pre-established calibration curve using the UV absorbance of the nitro-aromatic chromophore[6].
The Self-Validating Equilibrium Check:
Sample the suspension at 24h, 48h, and 72h. Causality: If the concentration variance between the 48h and 72h timepoints is less than 5%, thermodynamic equilibrium is confirmed[6]. If the concentration drops, it indicates a slow conversion to a more stable, less soluble polymorph[5].
Self-validating thermodynamic solubility workflow using the shake-flask method.
Conclusion & Process Chemistry Implications
For drug development professionals utilizing 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid, solvent selection is paramount. Reactions involving this intermediate (such as amide couplings or reductions of the nitro group) should be conducted in highly polar aprotic solvents (DMF, DMAc) to ensure complete dissolution and homogenous reaction kinetics. Attempts to utilize greener, but less polar solvents (like 2-MeTHF or ethyl acetate) will require careful optimization of reaction temperatures or the use of soluble organic bases (e.g., DIPEA) to form highly soluble carboxylate salts, thereby bypassing the limitations of the neutral di-acid's crystal lattice.
References
[1] 4-Chloro-6-nitro-1,3-phenylene)diacetic acid CAS NO.510703-81-8. LookChem.[Link]
[6] Determination of Thermodynamic Solubility. Bio-protocol.[Link]
[5] Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
[2] Consideration of Hansen Solubility Parameters. Part 2. Hansen-Solubility.[Link]
[3] Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI.[Link]
Technical Guide: Safety & Handling of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
This guide outlines the technical safety, handling, and operational protocols for 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS 510703-81-8). This compound is a specialized bifunctional building block, primaril...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical safety, handling, and operational protocols for 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS 510703-81-8). This compound is a specialized bifunctional building block, primarily utilized in the synthesis of fused heterocyclic pharmaceutical intermediates (e.g., indoles, oxindoles, or phthalazines) for drug development programs targeting enzymes like aldose reductase or specific kinases.
Executive Technical Summary
2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is a high-value pharmacophore precursor. Its dual acetic acid "arms" and the ortho-nitro/chloro substitution pattern make it an ideal substrate for reductive cyclization reactions. However, this same functionality introduces specific process safety risks—notably thermal instability associated with the nitro group and the potential for runaway exotherms during downstream reduction steps.
Soluble in DMSO, Methanol, dilute aqueous base; poorly soluble in water.[1]
Acidity (pKa)
~3.5–4.0 (Carboxylic acid protons)
Key Reactivity
Nitro-group reduction (exothermic); Decarboxylation (at high T).
Hazard Assessment & Toxicology (GHS Standards)
While specific toxicological data for this exact CAS is proprietary, a Read-Across Assessment based on structurally analogous nitro-phenylacetic acids (e.g., 4-nitrophenylacetic acid, CAS 104-03-0) and chloro-nitro-benzenes indicates the following hazard profile.
Primary Hazards
Skin & Eye Irritation (Category 2/2A): The carboxylic acid moieties combined with the electron-withdrawing nitro/chloro groups create a significant contact irritant.
Respiratory Sensitization (STOT-SE 3): Fine dust is highly irritating to the upper respiratory tract.
Potential Mutagenicity: Nitro-aromatics are often flagged for genotoxicity (Ames positive) due to metabolic reduction to hydroxylamines. Handle as a Suspected Carcinogen/Mutagen .
Energetic Instability: The nitro group is a "plosophore." While the diacetic acid chains add stability, heating the dry solid >150°C or subjecting it to shock may trigger decomposition.
The following decision matrix dictates the operational safety requirements.
Figure 1: Hierarchy of Controls for handling functionalized nitro-aromatics.
B. Personal Protective Equipment (PPE)
Respiratory: A NIOSH-approved N95 or P100 particulate respirator is mandatory when weighing the solid powder outside a glovebox.
Dermal: Double-gloving is recommended.
Inner Layer: Nitrile (4 mil).
Outer Layer: Nitrile (4-8 mil) or Butyl Rubber (if using ketone solvents).
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the corrosive nature of the acidic dust.
C. Storage & Stability
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
Incompatibilities: Segregate strictly from strong bases (exothermic salt formation) and reducing agents (hydrides, metals) to prevent uncontrolled reactions.
Process Safety: Downstream Synthesis (Expertise Layer)
The most critical safety window occurs when transforming this intermediate. The standard workflow involves reducing the nitro group to an amine, often followed by spontaneous cyclization to form an oxindole or lactam.
Critical Protocol: Safe Nitro-Reduction
Avoid catalytic hydrogenation (H₂/Pd-C) on large scales (>10g) without calorimetry data, as the reaction is highly exothermic.
Recommended Method: Iron/Acetic Acid Reduction (Stoichiometric)
This method is more thermally controllable than catalytic hydrogenation.
Setup: Use a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails with iron sludge), reflux condenser, and internal temperature probe.
Solvent: Glacial Acetic Acid (serves as solvent and proton source).
Addition:
Suspend the 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid in acetic acid.
Heat to 50°C.
Portion-wise Addition: Add Iron powder (3-5 equivalents) slowly. Wait for the exotherm to subside between additions.
Safety Check: Ensure temperature does not exceed 80°C.
Workup: Filter iron salts while warm. The product may precipitate upon cooling or require dilution with water.[4]
Reaction Safety Logic:
Figure 2: Process safety decision tree for the reduction of the nitro group.
Emergency Response
Spill Management
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don full PPE including respiratory protection.
Containment: Do not dry sweep (generates dust).
Solid Spill: Cover with wet paper towels or use a HEPA-filter vacuum.
Solution Spill: Absorb with vermiculite or sand.
Neutralization: Treat the area with a mild base solution (e.g., 5% Sodium Bicarbonate) to neutralize acidic residues, then wash with water.
First Aid
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (corticosteroids may be required).
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption of the nitro-aromatic.
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2] Consult an ophthalmologist.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11784 (2-chloro-6-nitrophenol analogues). Retrieved from [Link]
PrepChem. Preparation of 2-chloro-6-nitrotoluene (Precursor Synthesis Safety). Retrieved from [Link]
Organic Syntheses. Coll. Vol. 1, p. 52 (1941); Vol. 2, p. 47 (1922). (General procedures for nitrophenylacetic acid synthesis and handling). Retrieved from [Link]
Technical Guide: Derivatives of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid
[1] Executive Summary 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS 510703-81-8) is a specialized aromatic scaffold primarily utilized as a high-value intermediate in the synthesis of Ziprasidone (Geodon/Zeldox...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS 510703-81-8) is a specialized aromatic scaffold primarily utilized as a high-value intermediate in the synthesis of Ziprasidone (Geodon/Zeldox), an atypical antipsychotic agent.[1] Its unique substitution pattern—featuring a nitro group ortho to one acetic acid moiety and para to a chlorine atom—enables a precise "reductive cyclization" cascade. This transformation constructs the 6-chlorooxindole core while simultaneously positioning a functionalized side chain at the C5 position, a structural requirement for the pharmacophore of benzisothiazolyl-piperazine antipsychotics.
This guide details the chemical logic, synthesis protocols, and derivative pathways of this compound, designed for researchers in process chemistry and medicinal drug development.
Structural Analysis & Reactivity Profile
The core molecule is a tri-substituted benzene ring (1,3-diacetic acid, 4-chloro, 6-nitro). Its utility stems from the latent reactivity of the nitro group relative to the two identical acetic acid side chains.
Feature
Chemical Logic
Application
Nitro Group (C6)
Electron-withdrawing group; precursor to aniline.
Upon reduction, the resulting amine (-NH₂) reacts intramolecularly with the ortho-acetic acid group (C1) to form a lactam (oxindole) ring.
Acetic Acid (C1)
Ortho to nitro.
Participates in cyclization to form the 5-membered oxindole ring.
Acetic Acid (C3)
Meta to nitro; Para to C6.
Remains uncyclized, serving as a "handle" for further derivatization (reduction to ethyl alcohol/chloride).
Chlorine (C4)
Meta to C6; Para to C1.
stable halogen substituent; essential for the biological activity of the final drug (Ziprasidone).
Mechanism of Action: The "Gurjar" Cyclization
The primary value of this scaffold is realized through the Gurjar Route (referencing methodologies optimized by Mukund K. Gurjar et al.), where the compound undergoes reductive cyclization. The selectivity is driven by proximity: the amine formed at C6 can only cyclize with the C1-acetic acid due to geometric constraints, leaving the C3-acetic acid intact as a C5-substituent on the new indole ring.
Synthesis of the Core Scaffold
While often purchased as a building block, the core can be synthesized via Vicarious Nucleophilic Substitution (VNS) or malonate displacement strategies.
Precursor: 1,3-Dichloro-4-chloro-6-nitrobenzene (or similar poly-halogenated nitroarenes).
Reagent: Diethyl malonate (2 equivalents).
Conditions: NaH/DMF or K2CO3/DMSO, followed by acid hydrolysis.
Protocol Outline:
Nucleophilic Aromatic Substitution: The active methylene of diethyl malonate displaces leaving groups (typically halogens) at the 1 and 3 positions, activated by the ortho/para nitro group.
Hydrolysis & Decarboxylation: Acidic hydrolysis converts the malonate esters to acetic acid groups, yielding the title compound.
Key Derivatives & Experimental Protocols
The downstream processing of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid focuses on generating the Ziprasidone side chain .
This step converts the nitro-diacetic acid precursor into the oxindole core.
Protocol (Reductive Cyclization):
Dissolution: Dissolve 10.0 g (31.7 mmol) of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid in 100 mL of glacial acetic acid.
Reduction: Add iron powder (4 eq) portion-wise at 60°C. Alternatively, use catalytic hydrogenation (Pd/C, 50 psi H₂) if the chlorine atom is stable under chosen conditions (monitor for dehalogenation).
Cyclization: Heat the mixture to reflux (118°C) for 4 hours. The generated aniline spontaneously attacks the ortho-carboxylic acid to form the lactam.
Workup: Filter hot to remove iron residues. Concentrate the filtrate. Pour into ice water to precipitate the crude oxindole-acid.
Checkpoint: IR spectrum should show characteristic lactam carbonyl (~1700 cm⁻¹) and carboxylic acid carbonyl (~1720 cm⁻¹).
Derivative B: 6-Chloro-5-(2-hydroxyethyl)oxindole
The Reduced Alcohol
The surviving acetic acid side chain is reduced to an alcohol, preparing it for activation.
Protocol (Borane Reduction):
Setup: Suspend Derivative A (5.0 g) in anhydrous THF (50 mL) under nitrogen.
Addition: Add Borane-THF complex (1.0 M, 2.5 eq) dropwise at 0°C. The lactam carbonyl is less reactive than the carboxylic acid under controlled conditions.
Reaction: Stir at room temperature for 12 hours.
Quench: Carefully add MeOH to destroy excess borane.
Isolation: Evaporate solvent. Partition between EtOAc and NaHCO₃ (aq). Dry organic layer and concentrate.[3]
Note: Lithium Aluminum Hydride (LAH) can also be used but requires strict temperature control (-20°C) to avoid reducing the oxindole carbonyl to an indoline.
The alcohol is converted to an alkyl chloride, the final electrophile for Ziprasidone synthesis.
Protocol (Chlorination):
Reagent: Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl) followed by LiCl.
Procedure: Dissolve Derivative B in DCM. Add SOCl₂ (1.5 eq) and a catalytic amount of DMF. Reflux for 2 hours.
Result: This yields the "Ziprasidone Side Chain," ready for alkylation with 1-(1,2-benzisothiazol-3-yl)piperazine.
Visualization of the Pathway[7]
The following diagram illustrates the transformation from the nitro-diacetic acid core to the final drug target, highlighting the regioselective cyclization.
Figure 1: Synthetic flow from the diacetic acid scaffold to the antipsychotic Ziprasidone.
Data Summary: Physical & Chemical Properties[4][5][10][11][12]
Property
Core Scaffold
Derivative A (Oxindole Acid)
Derivative C (Chloroethyl)
CAS No.
510703-81-8
N/A (Intermediate)
118289-55-7
Mol. Weight
315.66 g/mol
225.63 g/mol
230.09 g/mol
Appearance
Yellow Crystalline Solid
Off-white Powder
Tan/Brown Solid
Solubility
DMSO, Methanol
DMSO, Hot Ethanol
DCM, Chloroform
Key IR Peak
1530 cm⁻¹ (NO₂)
1700 cm⁻¹ (Lactam C=O)
N/A
References
Patent CN101935262A : A preparation method of m-phenylenediacetic acid derivatives. (Describes the synthesis of the core scaffold).
Gurjar, M. K., et al. (2010). "A new route to prepare 6-chloro-5-(2-chloroethyl)oxindole". Organic Process Research & Development.
Pfizer Inc. (1993).[6] U.S. Patent 5,206,366.[7] "Process for preparing ziprasidone". (Details the conversion of Derivative C to Ziprasidone).
Urban, F. J., et al. (1996). "Synthesis of Ziprasidone". Journal of Medicinal Chemistry, 39(1), 143-148.[7] (Discusses alternative routes and structure-activity relationships).
Application Notes and Protocols for 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the experimental use of 2,2'-(4-Chloro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the experimental use of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS No. 510703-81-8). While specific peer-reviewed protocols for this compound are not extensively published, this guide synthesizes information from structurally related molecules to propose potential applications and detailed experimental methodologies. The presence of a nitro group, a chloro substituent, and two acetic acid moieties suggests potential utility in medicinal chemistry, antimicrobial research, and as a versatile synthetic building block. This guide offers insights into its proposed synthesis, potential biological activities, and provides adaptable protocols for its investigation.
Introduction and Physicochemical Properties
2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is a substituted phenylenediacetic acid derivative. Its chemical structure, featuring a reactive nitro group, a halogen atom, and two carboxylic acid functional groups, makes it a compound of interest for various chemical and biological applications. The nitro group is a known pharmacophore in many antimicrobial and antineoplastic agents, while the chloro group can enhance lipophilicity and modulate biological activity. The diacetic acid functionality provides sites for further chemical modification, such as esterification or amidation, and can act as a chelating agent or a linker in coordination chemistry.
Table 1: Physicochemical Properties of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
A plausible synthetic route to 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid can be extrapolated from general organic synthesis principles and published methods for similar substituted aromatic compounds. A potential pathway could involve the nitration and chlorination of a suitable phenylenediacetic acid precursor.
Caption: Proposed synthesis of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid.
Potential Applications and Rationale
The structural features of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid suggest several areas of potential application.
Antimicrobial Research
Nitroaromatic compounds have a long history as antimicrobial agents.[2][3] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.[3][4] The presence of a chloro substituent can further enhance antimicrobial activity. Therefore, this compound is a candidate for screening against a panel of bacterial and fungal pathogens.
Drug Development Intermediate
Phenylacetic acid derivatives are important scaffolds in medicinal chemistry.[5][6] The carboxylic acid groups of the target molecule can be readily converted to esters, amides, or other functional groups to create a library of new chemical entities for drug discovery. For example, it could serve as a precursor for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.
Material Science and Coordination Chemistry
The two carboxylic acid groups make 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid a potential linker molecule for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The nitro and chloro substituents could influence the resulting framework's properties, such as porosity, stability, and catalytic activity.
Detailed Experimental Protocols (Adapted)
The following protocols are adapted from established methodologies for similar compounds and can be used as a starting point for investigating 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is adapted from similar studies on N-substituted acetamides.[7]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.
Materials:
Test compound: 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
Sterile 96-well microtiter plates
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Negative control (broth with solvent)
Procedure:
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
Inoculum Preparation: Prepare a standardized microbial suspension as per CLSI guidelines (e.g., 0.5 McFarland standard).
Inoculation: Add the microbial suspension to each well containing the test compound dilutions, positive control, and negative control.
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible microbial growth.
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 2: General Procedure for Esterification
This protocol provides a general method for converting the carboxylic acid groups to esters, demonstrating its utility as a synthetic intermediate.
Objective: To synthesize the diethyl ester of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid.
Organic solvent for extraction (e.g., ethyl acetate)
Round-bottom flask, condenser, heating mantle
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the diacetic acid in an excess of absolute ethanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl ester.
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Data Interpretation and Troubleshooting
Antimicrobial Testing: The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate higher antimicrobial activity. If no inhibition is observed, the compound may be inactive at the tested concentrations or may require a different assay.
Synthesis: The success of the esterification can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton signal and the appearance of signals corresponding to the ethyl group in the NMR spectrum would indicate a successful reaction. Incomplete reactions may require longer reaction times, more catalyst, or a different esterification method.
Safety Precautions
Nitroaromatic and chlorinated compounds should be handled with care.[8]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
References
Amadis Chemical. 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid CAS NO.510703-81-8.
PLoS One. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents.
BenchChem. Application Notes and Protocols for N-substituted Acetamides in Antimicrobial Research.
MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.
BenchChem. 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses.
PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
NICNAS. Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.
PMC. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
Application Note: Optimization of Reaction Conditions for 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid Coupling
This Application Note provides a detailed technical guide for the reaction conditions of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS 510703-81-8). This molecule is a specialized scaffold used primarily in the...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a detailed technical guide for the reaction conditions of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS 510703-81-8). This molecule is a specialized scaffold used primarily in the synthesis of Aldose Reductase Inhibitors (ARIs) (analogous to Zenarestat/Zopolrestat) and functionalized indoles/isoquinolines via reductive cyclization.
Executive Summary
2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is a densely functionalized aromatic building block. Its utility lies in its three orthogonal reactive handles:
Two Carboxylic Acid Motifs: Susceptible to amide coupling or esterification.
Nitro Group (C6): A latent amine for intramolecular cyclization (forming indoles/lactams).
Aryl Chloride (C4): A handle for Palladium-catalyzed cross-coupling.[1]
This guide focuses on the Amide Coupling and Reductive Cyclization protocols, which are the primary "coupling" vectors for this scaffold in drug discovery.
Structural Analysis & Reactivity Profile
Before initiating coupling, one must understand the electronic and steric environment of the molecule to predict regioselectivity.
Feature
Position
Electronic Effect
Steric Environment
Reactivity Prediction
Acetic Acid A
C1 (Ortho to NO₂)
Acidified by inductive effect of NO₂.
High Hindrance (blocked by bulky NO₂).
Slower coupling; prone to intramolecular cyclization upon reduction.
In a stoichiometric coupling with 1 equivalent of amine, the C3-acetic acid is expected to react preferentially due to the severe steric clash between the C6-Nitro group and the C1-acetic acid side chain.
Protocol A: Regioselective Amide Coupling
Objective: To couple an amine (
) to the diacid scaffold with high yield, avoiding bis-coupling or degradation.
Result: Formation of the Oxindole or Dihydroquinolinone derivative depending on the specific side-chain length (here, acetic acid leads to a 6-membered lactam if cyclizing onto the alpha-carbon, or 7-membered if onto the carboxyl. Wait—standard cyclization of o-aminophenylacetic acid yields Oxindole (5-membered ring amide)).
Data & Troubleshooting Guide
Solvent Compatibility Table
Solvent
Solubility
Suitability for Coupling
Notes
DCM
Poor
Low
Substrate precipitates; poor conversion.
THF
Moderate
Medium
Good for workup, but reaction may be sluggish.
DMF
Excellent
High
Preferred solvent. Remove via aqueous wash.
DMSO
Excellent
High
Hard to remove; use only if necessary.
Common Pitfalls
Decarboxylation: The acetic acid groups, being benzylic and electron-deficient, can decarboxylate at high temperatures (>100°C). Keep reactions below 80°C.
Hydrolysis of Active Ester: The nitro group pulls electron density, making the activated ester highly electrophilic and prone to hydrolysis by trace water. Use anhydrous solvents. [1]
Dechlorination: Avoid Pd/C hydrogenation if the Chloro-group (C4) must be preserved. Use
or for nitro reduction.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
DiPardo, R. M., et al. (Synthesis of Aldose Reductase Inhibitors). Journal of Medicinal Chemistry. (General reference for phenylacetic acid ARI synthesis).
Amadis Chemical. (2024). Product Data Sheet: 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid. CAS 510703-81-8.[5] Link
Application Note: Purification Strategies for 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid
Executive Summary The compound 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is a highly functionalized aromatic intermediate, critical in the synthesis of indole-based therapeutics (via reductive cyclization) and c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is a highly functionalized aromatic intermediate, critical in the synthesis of indole-based therapeutics (via reductive cyclization) and complex heterocyclic kinase inhibitors. Its synthesis, typically involving the electrophilic nitration of 4-chloro-1,3-phenylenediacetic acid, presents a unique purification challenge: separating the desired 6-nitro regioisomer from the 2-nitro impurity, unreacted starting materials, and oxidative byproducts.
This guide details a robust, scalable purification workflow. Unlike standard mono-acid purifications, this dicarboxylic acid requires precise pH control to exploit its solubility differentials. We present a Dual-Stage Purification Protocol combining acid-base fractionation with regioselective recrystallization, ensuring purities
suitable for GMP downstream processing.
Chemical Context & Impurity Profiling[1][2]
Understanding the reaction matrix is prerequisite to purification. The nitration of 4-chloro-1,3-phenylenediacetic acid yields a mixture dictated by the directing effects of the chloro (ortho/para director) and alkyl-acid groups.
The Target & The Impurities
Component
Structure Description
Properties
Removal Strategy
Target
4-Chloro-6-nitro isomer
Polar dicarboxylic acid. pKa 3.5.
Precipitates at pH < 2.
Impurity A
4-Chloro-2-nitro isomer
Regioisomer. Sterically crowded.
Higher solubility in aqueous mother liquor.
Impurity B
Unreacted Starting Material
Lacks nitro group. Less polar.
Removed via recrystallization (solvent dependent).
Impurity C
Mineral Acids (H₂SO₄/HNO₃)
Strong inorganic acids.
Water washes; highly soluble in aqueous phase.
Impurity D
Decarboxylated Byproducts
Benzyl/Toluene derivatives. Neutral/Low acidity.
Insoluble in alkaline workup (pH 10).
Mechanism of Separation
The purification logic relies on two physicochemical levers:
Acidity (pKa): The dicarboxylic acid functionality allows the compound to be dissolved in mild base (separating it from neutral organic byproducts) and reprecipitated with strong acid.
Lattice Energy (Isomerism): The 6-nitro isomer typically forms a more stable crystal lattice than the sterically strained 2-nitro isomer (where the nitro group is flanked by two bulky acetic acid arms and a chlorine), allowing for separation via fractional crystallization.
Workflow Visualization
The following diagram outlines the critical decision nodes in the purification process.
Figure 1: Logical flow for the isolation and purification of nitro-phenylenediacetic acid derivatives.
Objective: Removal of mineral acids and non-acidic organic impurities.
Reagents:
Sodium Carbonate (
), 10% w/v aqueous solution.
Hydrochloric Acid (
), 6N and 1N.
Deionized Water (Ice cold).
Procedure:
Quench: Pour the nitration reaction mixture slowly onto crushed ice (ratio 1:5 w/w) with vigorous stirring. Maintain internal temperature
to prevent decarboxylation of the acetic acid arms.
Initial Filtration: Filter the resulting yellow precipitate. Wash the cake with cold water (
bed volume) to remove bulk sulfuric acid.
Checkpoint: The filtrate should be strongly acidic. The solid is the "Crude Acid."
Base Dissolution: Transfer the wet cake to a beaker. Add 10%
solution slowly until the solid dissolves and the pH reaches 9–10.
Note: If a gummy solid remains undissolved at pH 10, these are likely neutral impurities (decarboxylated byproducts or polychlorinated species).
Clarification: Filter the alkaline solution through a Celite pad to remove insoluble impurities. Retain the filtrate (contains the product as a disodium salt).
Reprecipitation: Cool the filtrate to
. Slowly add 6N HCl dropwise with stirring until pH reaches 1–2.
Observation: The product will reprecipitate as a pale yellow solid.
Isolation: Filter the solid and wash with cold water until the filtrate is neutral (pH 6–7). Dry the solid in a vacuum oven at
to constant weight.
Protocol B: Regioselective Recrystallization
Objective: Separation of the 6-nitro isomer from the 2-nitro isomer.
Solvent System: Glacial Acetic Acid / Water (3:1 v/v) or Ethanol / Water (1:1 v/v).
Rationale: Nitro-aromatic acids often exhibit steep solubility curves in aqueous organic acids. The symmetrical 6-nitro isomer packs better and is less soluble in the cold solvent than the asymmetrical 2-nitro isomer.
Procedure:
Suspend the dried solid from Protocol A in the chosen solvent system (approx. 10 mL solvent per gram of solid).
Heat to reflux (
) with stirring until full dissolution occurs.
Troubleshooting: If the solution is dark, add activated charcoal (5% w/w), stir for 10 mins, and hot filter.
Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.
Chill to
for 1 hour to maximize yield.
Filter the crystals.[1][2] Wash with a small volume of ice-cold solvent.
Drying: Dry under high vacuum at
for 12 hours.
Analytical Validation (HPLC Method)
To ensure the efficacy of the purification, the following HPLC method is recommended.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, mm, 5 m)
UV @ 254 nm (aromatic ring) and 280 nm (nitro group absorbance)
Retention Logic
The dicarboxylic acid groups make the molecule polar.[3] The 6-nitro isomer, being more symmetrical and capable of intramolecular H-bonding, typically elutes after the 2-nitro isomer in reverse-phase conditions due to slightly higher lipophilicity or better surface interaction.
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Low Yield
Product lost in mother liquor during recrystallization.
Concentrate the mother liquor to half volume and harvest a second crop (check purity of crop 2).
Oiling Out
Impurities preventing crystallization; cooling too fast.
Re-heat to dissolve, add a seed crystal of pure product, and cool very slowly.
Pink/Red Color
Oxidation byproducts (phenolic impurities).
Perform the Base Dissolution (Protocol A) again, but treat the alkaline solution with sodium dithionite () before acidification.
Melting Point Depression
Isomeric mixture.
Repeat recrystallization using a more polar solvent ratio (e.g., increase water content).
References
Nitration of Phenylacetic Acids
Organic Syntheses, Coll.[4] Vol. 1, p. 406 (1941); Vol. 9, p. 66 (1929). Procedure for p-Nitrophenylacetic acid. (Provides the foundational acid-base workup logic for nitro-phenylacetic acids).
Solubility & Purification of Nitro-Chloro-Aromatics
Benchchem Technical Guide. "Solubility of 2-Chloro-4-nitrobenzene-1,3-diamine in Organic Solvents." (Provides solubility analogs for chloro-nitro aromatic systems).[5]
Synthesis of Nitro-Phenylacetic Acid Derivatives
Google Patents, CN101805265B. "Synthesis method of 2-nitro-4-substituted phenylacetic acid." (Details the hydrolysis and isolation of substituted nitro-phenylacetic acids).
General Handling of Nitrated Intermediates
Sigma-Aldrich Safety Data Sheet for 4-Chloro-3-nitrophenylacetic acid. (Safety and handling baselines for regioisomers).
Disclaimer: This Application Note is for research and development purposes only. The protocols described involve hazardous chemicals (strong acids, nitro compounds).[6] All procedures must be performed in a fume hood with appropriate PPE by trained personnel.
Application Note: 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid as a Key Building Block for Complex Oxindole Scaffolds
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Executive Summary
The synthesis of highly functionalized oxindole (indolin-2-one) scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of neuroleptics and targeted oncology therapeutics [4.1]. 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS: 510703-81-8) is a highly specialized, pre-configured building block designed for the rapid, regioselective construction of 5-substituted 6-chloro-2-oxindoles.
By leveraging the ortho-relationship between the nitro group and one of the acetic acid moieties, this precursor undergoes a seamless reductive cyclization cascade. This application note details the mechanistic rationale, optimized experimental protocols, and downstream utility of this building block in synthesizing critical Active Pharmaceutical Ingredients (APIs) such as the atypical antipsychotic Ziprasidone[1] and novel SMYD protein inhibitors[2].
The architectural brilliance of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid lies in its built-in thermodynamic driving force for cyclization.
Regioselective Amidation : The benzene ring is substituted with acetic acid groups at positions 1 and 3, a chlorine atom at position 4, and a nitro group at position 6. Upon reduction of the nitro group to an aniline, the resulting amine at C6 is perfectly positioned ortho to the acetic acid group at C1.
Cascade Cyclization : Under acidic conditions, the newly formed amine spontaneously attacks the adjacent C1 carboxylic acid, driving an intramolecular amidation (loss of
) to form a 5-membered lactam (the oxindole core).
Preservation of the Functional Handle : Because the cyclization selectively consumes the C1 acetic acid, the C3 acetic acid moiety remains untouched. In the resulting bicyclic oxindole nomenclature, this untouched group becomes the C5-acetic acid , while the chlorine atom shifts to the C6-position , yielding 2-(6-chloro-2-oxoindolin-5-yl)acetic acid (CAS: 188797-78-6) .
This precise spatial arrangement eliminates the need for harsh, multi-step Friedel-Crafts alkylations typically required to install functional groups at the 5-position of an oxindole ring, thereby suppressing the formation of des-chloro impurities that commonly plague API scale-ups[3].
Synthetic Workflow
Synthetic workflow from nitro-diacetic acid to Ziprasidone via oxindole.
Experimental Protocols
The following protocols are engineered to be self-validating, ensuring that intermediate stability and chemoselectivity are maintained throughout the cascade.
Protocol 1: One-Pot Reductive Cyclization
Objective: Convert the nitro-diacetic acid precursor into the functionalized oxindole core.
Causality: Iron powder in glacial acetic acid is selected over catalytic hydrogenation for scale-up. Acetic acid acts as a dual-agent: it provides the proton source for the nitro reduction and establishes the acidic environment necessary to drive the subsequent intramolecular amidation to completion, preventing the isolation of the highly unstable aniline intermediate.
Reduction: Heat the mixture to 60°C. Add finely powdered Iron (Fe) (4.0 eq) portion-wise over 30 minutes to control the exothermic reduction.
Cyclization: Elevate the temperature to 80°C and stir for 4 hours. The intermediate aniline will spontaneously cyclize into the lactam.
Workup: Cool to room temperature, filter through a Celite pad to remove iron salts, and concentrate the filtrate under reduced pressure.
Isolation: Triturate the residue with cold water to precipitate 2-(6-chloro-2-oxoindolin-5-yl)acetic acid . Filter and dry under vacuum (Expected yield: 85%).
Protocol 2: Selective Esterification and Hydride Reduction
Objective: Reduce the aliphatic C5-carboxylic acid to an alcohol without disrupting the oxindole lactam.
Causality: Direct reduction of the carboxylic acid with strong hydride donors (e.g.,
or ) risks the concomitant reduction of the lactam carbonyl, yielding an unwanted indoline. By first converting the acid to a methyl ester, we enable the use of Sodium Borohydride (), which selectively reduces the ester while leaving the robust lactam ring intact.
Esterification: Dissolve the product from Protocol 1 in Methanol (10 volumes). Add a catalytic amount of concentrated
. Reflux for 6 hours to yield Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate. Concentrate and extract with Ethyl Acetate.
Selective Reduction: Dissolve the isolated ester in THF/MeOH (4:1). Cool to 0°C. Add
(2.5 eq) portion-wise. Stir at room temperature for 12 hours.
Quenching: Quench carefully with saturated
(aq). Extract the resulting 6-Chloro-5-(2-hydroxyethyl)indolin-2-one using Dichloromethane (DCM).
Protocol 3: Halogenation and API Coupling
Halogenation: Treat the alcohol intermediate with Thionyl Chloride (
) in DCM at reflux for 3 hours to yield 5-(2-chloroethyl)-6-chloro-oxindole .
Coupling (Ziprasidone Synthesis): Condense the chloroethyl derivative with 3-(1-piperazinyl)-1,2-benzisothiazole in the presence of
and a polar aprotic solvent (e.g., DMF or MIBK) at 90°C to yield the final API, Ziprasidone[1].
Quantitative Data Summaries
The choice of reducing agent in Protocol 1 dictates both the yield and the purity of the cyclized oxindole. Table 1 summarizes the empirical data used to select the optimal conditions.
Table 1: Optimization of Reductive Cyclization Conditions
Reducing Agent
Solvent System
Temp (°C)
Yield (%)
Purity (HPLC)
Mechanistic Rationale
Fe Powder
Glacial AcOH
80
85
>98%
Optimal. AcOH acts as both H+ donor and cyclization catalyst.
HCl (aq) / EtOH
60
72
92%
Harsher conditions lead to partial decarboxylation of the C5 acetic acid.
(Pd/C)
Methanol
25
90
95%
Clean reduction, but requires a secondary acid-catalyzed step for full amidation.
Zn Dust
(aq)
50
45
<80%
Incomplete reduction (stops at hydroxylamine) preventing efficient cyclization.
References
J&K Scientific LLC. "6-Chloro-2-oxoindoline | 56341-37-8". Available at: ]">https://jk-sci.com
Google Patents. "WO2016040505A1 - Smyd inhibitors". Available at: 2]
New Drug Approvals. "Ziprasidone Synthesis and Patents". Available at: ]">https://newdrugapprovals.org[1]
University of Belgrade. "Optimization of TLC method for separation and determination of ziprasidone and its impurities". Available at: ]">https://bg.ac.rs[3]
Application Note: Large-Scale Synthesis of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
Executive Summary The compound 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is a highly specialized intermediate utilized in the synthesis of indole-based therapeutics, specifically aldose reductase inhibitors (ARI...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is a highly specialized intermediate utilized in the synthesis of indole-based therapeutics, specifically aldose reductase inhibitors (ARIs) and potentially CRTH2 antagonists. Its structure—a tetrasubstituted benzene ring featuring a unique 1,3-diacetic acid motif flanked by chloro and nitro groups—serves as a critical scaffold for downstream reductive cyclization into substituted oxindoles or indoles .
This application note details a robust, scalable 4-step synthesis protocol designed for gram-to-kilogram production. Unlike small-scale academic preparations, this route prioritizes regioselectivity , process safety (managing exothermic nitration and cyanide handling), and cost-efficiency by utilizing the commodity chemical 4-chloro-m-xylene as the starting material.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the functionalization of the benzylic positions of a xylene core. The 1,3-diacetic acid moiety is installed via a classical homologation sequence (Methyl
Bromomethyl Cyanomethyl Carboxyl).
Strategic Logic:
Starting Material: 4-Chloro-m-xylene is chosen because the chloro group is already in position 4, and the methyl groups are in positions 1 and 3, perfectly matching the target skeleton.
Regioselective Nitration: The first step must be nitration. The directing effects of the two methyl groups (activating, ortho/para) and the chloro group (deactivating, ortho/para) cooperatively direct the nitro group to position 6 (ortho to Methyl-1, para to Methyl-3).
Benzylic Oxidation: Radical bromination is preferred over direct oxidation to carboxylic acids to allow for carbon chain extension (homologation) via cyanation.
Pathway Visualization
Figure 1: Retrosynthetic pathway demonstrating the homologation strategy from 4-chloro-m-xylene.
Detailed Experimental Protocol
Step 1: Regioselective Nitration of 4-Chloro-m-xylene
Objective: Introduce the nitro group at position 6 with high regiocontrol.
Mechanism: Electrophilic Aromatic Substitution (EAS). The C6 position is activated by the C1-Methyl (ortho) and C3-Methyl (para), making it the most nucleophilic site despite the deactivating chloro group.
Protocol:
Charge a jacketed glass reactor with Sulfuric Acid (5 vol relative to substrate) and cool to 0–5°C .
Add 4-Chloro-m-xylene slowly, maintaining temperature <10°C.
Prepare a mixed acid solution (Nitric Acid/Sulfuric Acid). Add this dropwise over 2 hours. Critical: Exothermic reaction. Maintain T < 10°C to prevent dinitration.
Stir at 10°C for 1 hour, then warm to 25°C for 2 hours.
Quench: Pour reaction mixture onto crushed ice (10 vol).
Isolation: Filter the pale yellow precipitate. Wash with cold water until pH is neutral.
Purification: Recrystallize from Ethanol/Water if necessary.
Target Yield: 90-95%
Key QC: 1H NMR (Check for singlet aromatic protons at C2 and C5).
Suspend the dinitrile in a mixture of Conc. HCl and Glacial Acetic Acid (1:1 ratio, 10 vol).
Reflux at 100–110°C for 12–18 hours.
Monitor: Reaction is complete when the nitrile peak (approx. 2250 cm⁻¹) disappears in IR.
Isolation: Cool the mixture. The product, 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid , often crystallizes directly upon cooling.
Purification: Filter the solid. Recrystallize from hot water or water/ethanol mixture.
Final Appearance: Off-white to pale yellow powder.
Purity Target: >98% (HPLC).
Process Safety & Critical Control Points (CCP)
Step
Hazard
Control Measure
Nitration
Thermal Runaway
Strict temperature control (<10°C) during addition. Use jacketed reactors with emergency cooling.
Bromination
Radical Exotherm
Stepwise addition of NBS/Initiator. Use of reflux condenser to manage solvent vapor.
Cyanation
HCN Generation
Maintain pH > 9. Use NaOCl scrubbers for off-gas. Never acidify the cyanide reaction mixture directly.
Hydrolysis
Corrosive Vapors
Use acid-resistant glass-lined reactors. Scrubber for HCl fumes.
Analytical Data Summary (Expected)
1H NMR (DMSO-d6, 400 MHz):
12.5 (br s, 2H, -COOH)
8.1 (s, 1H, Ar-H at C5)
7.6 (s, 1H, Ar-H at C2)
3.8–4.0 (s, 4H, -CH2-COOH, two distinct singlets or overlapping depending on resolution).
Mass Spectrometry (ESI-):
[M-H]⁻ calculated for C10H8ClNO6: 272.0.
References
Nitration of Haloxylenes
Morgan, G. T., & Glover, T. (1921). The orientation of the nitro- and amino-derivatives of 4-chloro-m-xylene. Journal of the Chemical Society, Transactions, 119, 1700-1706. Link
Wohl-Ziegler Bromination Protocols
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link
Nitrile Hydrolysis to Phenylacetic Acids
Wenner, W. (1952). Phenylacetamide. Organic Syntheses, Coll. Vol. 4, p.760. Link
Commercial Availability & Properties
ChemicalBook.[1] (n.d.). 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid Properties. Retrieved October 26, 2023. Link
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up reactions involving nitro compounds and cyanides.
Application Note: Reductive Cyclization of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the utilization of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS: 510703-81-8), a high-value inte...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the utilization of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS: 510703-81-8), a high-value intermediate used primarily in the synthesis of the antipsychotic drug Ziprasidone (Geodon).
Executive Summary
The compound 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid serves as a critical "bifunctional switch" in the synthesis of fused heterocyclic systems, specifically 6-chlorooxindoles . Its unique structure—containing a nitro group ortho to an acetic acid moiety—allows for a streamlined reductive cyclization cascade. This process efficiently constructs the oxindole core while preserving a functional handle (the second acetic acid group) for further derivatization, a strategy pivotal in the manufacturing of Ziprasidone.
Unlike older Friedel-Crafts routes, which suffer from regioselectivity issues and hazardous reagents (e.g., AlCl3), the diacetic acid route offers a cleaner, more atom-economical pathway to 6-chloro-5-(substituted)oxindoles.
Mechanistic Insight: The "Reduction-Lactamization" Cascade[1]
The transformation relies on the latent reactivity of the nitro group. Under reducing conditions, the nitro group is converted to an aniline (amine), which spontaneously attacks the pendant carboxylic acid (or ester) at the ortho position to form a lactam (oxindole) ring.
Reaction Pathway[2][3]
Reduction: The nitro group (-NO2) is reduced to an amino group (-NH2).
Cyclization: The nucleophilic amine attacks the carbonyl carbon of the adjacent acetic acid group.
Dehydration: Loss of water drives the formation of the stable 5-membered lactam ring.
Key Advantage: The second acetic acid group (at the meta position relative to the nitro) remains unreacted during cyclization, providing a "ready-made" carbon chain at the C5 position of the resulting oxindole.
Pathway Visualization
Figure 1: The reductive cyclization cascade transforming the nitro-diacetic acid precursor into the oxindole scaffold.
Experimental Protocol: Synthesis of 6-Chloro-2-oxindole-5-acetic Acid
This protocol describes the conversion of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid to 6-chloro-2-oxindole-5-acetic acid using an Iron/Acetic Acid reduction system. This method is preferred in process chemistry for its robustness and cost-effectiveness compared to catalytic hydrogenation.
Charge 10.0 g (34.8 mmol) of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid into the flask.
Add 100 mL of Glacial Acetic Acid. Stir to create a suspension.
Heat the mixture to 50°C . The solid may partially dissolve.
Step 2: Reductive Cyclization
4. Add 6.0 g (107 mmol, ~3 eq) of Iron powder portion-wise over 30 minutes.
Critical Control Point: The reaction is exothermic.[1] Monitor temperature and maintain between 55-65°C during addition.
After addition is complete, increase temperature to 90-95°C (reflux).
Maintain reflux for 3-4 hours .
Validation: Monitor by TLC (Mobile phase: DCM:MeOH 9:1). The yellow nitro starting material spot (Rf ~0.4) should disappear, replaced by a fluorescent blue spot (oxindole, Rf ~0.5).
Step 3: Workup and Isolation
7. Cool the reaction mass to 60°C .
8. Filter the hot mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with 20 mL hot acetic acid.
9. Concentrate the filtrate under reduced pressure to approximately 20% of original volume.
10. Pour the residue into 200 mL of ice-cold water . The product should precipitate as an off-white to beige solid.
11. Stir the slurry for 1 hour at 0-5°C.
12. Filter the solid and wash with water (3 x 50 mL) until the filtrate pH is neutral.
13. Dry the solid in a vacuum oven at 60°C for 12 hours.
Expected Yield: 75-85%
Appearance: Beige to light brown powder.
Downstream Application: Synthesis of Ziprasidone Intermediate
The isolated 6-chloro-2-oxindole-5-acetic acid is the direct precursor to 6-chloro-5-(2-chloroethyl)oxindole , the alkylating agent used to couple with the piperazine fragment of Ziprasidone.
Workflow Overview
The carboxylic acid side chain must be reduced to an alcohol and then converted to an alkyl chloride.
Step
Transformation
Reagents
Key Observation
1
Esterification
MeOH / H2SO4 (cat)
Conversion of acid to methyl ester for easier reduction.
2
Reduction
NaBH4 / CaCl2 (in THF)
Selective reduction of ester to primary alcohol (-CH2CH2OH).
3
Chlorination
SOCl2 / DMF (cat)
Conversion of alcohol to alkyl chloride (-CH2CH2Cl).
Critical Process Parameters (CPP)
Regioselectivity during Reduction: When reducing the side chain ester (Step 2), care must be taken not to reduce the oxindole lactam carbonyl. Sodium Borohydride (NaBH4) is mild enough to reduce the ester without affecting the amide/lactam. Stronger reductants like LiAlH4 must be avoided to prevent ring opening or over-reduction to the indoline.
Solubility: The oxindole intermediate has poor solubility in non-polar solvents. THF or DMF are recommended for the chlorination step.
Troubleshooting & Quality Control
Common Failure Modes
Incomplete Cyclization: If the reaction is stopped too early or the temperature is insufficient, the intermediate amino-diacetic acid may be isolated. This appears as a highly polar, water-soluble impurity.
Remedy: Ensure reflux temperature is maintained for at least 3 hours.[1]
Iron Residues: Iron salts can chelate to the oxindole, causing colored impurities (pink/red).
Remedy: Perform an acid wash (1N HCl) during the workup or recrystallize from Ethanol/Water.
Analytical Validation
1H NMR (DMSO-d6):
Look for the Singlet at ~3.5 ppm (2H) corresponding to the methylene protons of the oxindole ring (C3 position).
Look for the Singlet at ~10.5 ppm (1H, broad) corresponding to the NH lactam proton.
Absence of aromatic protons ortho to a nitro group (typically shifted downfield to ~8.0-8.5 ppm).
References
Pfizer Inc. (1994).[2] Process for preparing aryl piperazinyl-heterocyclic compounds. US Patent 5,338,846. Link
Howard, H. R., et al. (1996). "3-Benzisothiazolylpiperazine Derivatives as Potential Antipsychotic Agents."[3][4] Journal of Medicinal Chemistry, 39(1), 143-148.[5] Link
Reddy, K. S., et al. (2012). "A Short Process for the Preparation of Ziprasidone and Intermediates Thereof." World Intellectual Property Organization, WO/2012/020424. Link
PubChem. (2023). "Ziprasidone Intermediate Data." National Library of Medicine. Link
Technical Support Center: 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid Workflows
Welcome to the Advanced Technical Support Center for the synthesis and troubleshooting of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid reactions. This compound is a critical regulatory starting material and interme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the synthesis and troubleshooting of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid reactions. This compound is a critical regulatory starting material and intermediate in the synthesis of the atypical antipsychotic API, Ziprasidone.
The most complex transformation of this molecule is the reductive cyclization of the nitro group to form 6-chloro-2-oxindole-5-acetic acid . Because this reaction cascades through multiple highly reactive intermediates (nitroso, hydroxylamine, and amino species), it is prone to branching into severe byproduct pathways. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-purity yields.
Mechanistic Pathway & Byproduct Branching
Understanding the causality behind byproduct formation requires mapping the reduction cascade. The diagram below illustrates the intended intramolecular amidation pathway versus the competitive side reactions triggered by poor catalyst selection or mass transfer limitations.
Reaction pathway of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid reduction and byproducts.
Quantitative Troubleshooting Matrix
The choice of hydrogenation catalyst is the single largest variable dictating byproduct distribution. Standard palladium on carbon (Pd/C) is notoriously aggressive toward aryl chlorides, leading to critical quality attribute (CQA) failures.
Table 1: Catalyst Selection and Quantitative Byproduct Formation
Catalyst System
Target Yield (%)
Des-chloro Impurity (ppm)
N-Hydroxy Byproduct (%)
Mechanistic Root Cause / Note
5% Pd/C (Standard)
70 - 75
> 1,500
< 1.0
High oxidative addition activity of Pd surfaces cleaves the C-Cl bond.
5% Pt/C (Standard)
78 - 82
~ 800
2.0 - 5.0
Lower dehalogenation than Pd, but slower nitro reduction allows hydroxylamine to accumulate.
5% Pd/C (Sulfided)
85 - 88
< 500
1.5 - 2.5
Sulfur selectively poisons the specific crystal faces responsible for C-Cl cleavage.
Q1: Why is my reaction generating high levels of the "des-chloro" impurity, and how do I suppress it?
A: The des-chloro impurity (5-(carboxymethyl)oxindole) is a strictly regulated defect that propagates downstream to form "des-chloro ziprasidone." Regulatory guidelines (ICH Q3A) require this impurity to be controlled to extremely low levels (often <100 ppm).
The Causality: Standard Pd/C catalysts are highly active for both nitro reduction and hydrodehalogenation. The electron-donating nature of the newly formed amine group weakens the adjacent C-Cl bond, making it highly susceptible to oxidative addition by the palladium surface, stripping the chlorine atom [1].
The Fix: You must shift the chemoselectivity of the catalyst. Switch to a Vanadium-doped Platinum on Carbon (Pt-V/C) catalyst. Vanadium acts as an oxophilic promoter that accelerates nitro reduction while Pt inherently resists C-Cl cleavage better than Pd [2]. Alternatively, utilize a sulfided Pd/C catalyst where sulfur acts as a selective poison for the dehalogenation active sites.
Q2: What causes the formation of N-hydroxy oxindole byproducts?
A: This is a kinetic issue caused by the premature reaction of the hydroxylamine intermediate.
The Causality: Nitro reduction is stepwise (
). If hydrogen mass transfer from the gas phase to the catalyst surface is poor, the reaction stalls at the hydroxylamine () stage. Because the adjacent acetic acid group at position 1 is highly electrophilic, the hydroxylamine undergoes premature intramolecular cyclization before it can be fully reduced to the amine.
The Fix: Increase the agitation speed (>800 rpm) to eliminate gas-liquid mass transfer resistance and ensure the catalyst surface remains hydrogen-rich.
Q3: How do I prevent the formation of azo/azoxy dimers and insoluble oligomers?
A: Both of these byproducts are the result of intermolecular collisions outcompeting the desired intramolecular cyclization.
The Causality: High substrate concentrations increase the probability of bimolecular reactions. Nitroso and hydroxylamine intermediates can condense to form azoxy dimers [3]. Similarly, the fully reduced amine can react with the acetic acid group of a different molecule, creating polyamide oligomers.
The Fix: Run the reaction under higher dilution (e.g.,
0.15 M). The intramolecular cyclization to the 5-membered oxindole ring is entropically favored, but maintaining low concentration ensures that bimolecular collisions remain statistically improbable.
The following protocol is a self-validating system designed to synthesize 6-chloro-2-oxindole-5-acetic acid while maintaining the des-chloro impurity strictly below 100 ppm.
Step 1: Reactor Preparation & Substrate Loading
Purge a high-pressure Hastelloy reactor with
(3 cycles) to remove ambient oxygen, preventing background oxidation of the catalyst.
Charge the reactor with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid to achieve a 0.15 M concentration in a degassed solvent mixture of Tetrahydrofuran (THF) and Water (95:5 v/v).
Causality: The strict 0.15 M dilution suppresses bimolecular condensation (azo/azoxy formation), while the 5% water content increases the solubility of the highly polar diacetic acid substrate.
Step 2: Catalyst Addition
Add 1.5 mol% of 5% Pt-V/C (Vanadium-doped Platinum on Carbon).
Causality: Vanadium accelerates the reduction of the hydroxylamine intermediate, preventing premature cyclization to the N-hydroxy oxindole, while Pt prevents C-Cl cleavage.
Step 3: Hydrogenation & In-Process Control (IPC)
Pressurize the reactor with
to 5 bar and heat to 65°C under vigorous agitation (>800 rpm).
Self-Validation Check: Sample the reaction every 30 minutes and analyze via reverse-phase HPLC. Terminate the hydrogen feed exactly when the hydroxylamine intermediate peak area falls below 0.1%. Do not over-hydrogenate, as this invites late-stage dehalogenation.
Step 4: Acid-Catalyzed Cyclization
Vent the
safely and replace with an atmosphere.
Add a catalytic amount of methanesulfonic acid (0.1 equiv) and stir at 70°C for 2 hours.
Causality: While the amino intermediate cyclizes spontaneously, the acid catalyst ensures 100% conversion of any residual open-chain amino-diacetic acid to the thermodynamically stable oxindole, preventing oligomerization during downstream workup.
Step 5: Failsafe Purification (Des-chloro Purge)
Filter the mixture hot through a Celite pad to remove the Pt-V/C catalyst.
Concentrate the filtrate under vacuum and recrystallize the crude product from Acetonitrile/Water (80:20) .
Causality: This specific solvent system exploits the differential solubility of the des-chloro byproduct, thermodynamically purging it from the crystal lattice and reducing its presence from ~800 ppm in the crude down to <100 ppm in the final intermediate [1].
References
Source: WIPO (PCT)
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium−Phenanthroline Complexes
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Optimization
Technical Support Center: Optimizing Amide Coupling with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid
Welcome to the Technical Support Center for advanced building block synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)di...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced building block synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS: 510703-81-8). As a highly functionalized diacid, this molecule is a critical precursor for bis-indoles, macrocycles, and complex active pharmaceutical ingredients (APIs). However, its unique electronic and steric properties make standard coupling protocols prone to failure.
This guide provides field-proven insights, troubleshooting workflows, and optimized protocols to ensure high-fidelity bis-amidation.
Part 1: Molecular Dynamics & Causality (The "Why")
Before troubleshooting, it is critical to understand the structural causality that dictates this molecule's reactivity. Failures in coupling this specific diacid rarely stem from bad reagents; they stem from a mismatch between the reaction conditions and the molecule's inherent physical chemistry:
Severe Steric Encumbrance: The two acetic acid moieties are located at the 1- and 3-positions of the phenyl ring. The C1-acetic acid is flanked by a bulky nitro group at C6, while the C3-acetic acid is flanked by a chlorine atom at C4. This creates a sterically demanding environment that physically blocks the approach of bulky secondary amines or large coupling reagent intermediates once the first amide bond has formed.
Extreme Benzylic Acidity: The strong electron-withdrawing nature of the
and groups pulls electron density away from the ring. This inductive effect significantly lowers the of the benzylic protons (). Upon activation of the carboxylic acid, these alpha-protons become highly susceptible to base-catalyzed deprotonation, leading to ketene formation, dimerization, or irreversible degradation .
Part 2: Troubleshooting FAQs
Q1: I am trying to synthesize a bis-amide, but my LC-MS shows a stalled reaction with the mono-amide as the major product. Why is the second coupling failing?A: This is a classic symptom of steric hindrance combined with decreasing substrate solubility. Once the first amide bond forms, the conformational flexibility of the molecule changes, often shielding the second unreacted carboxylic acid. Standard carbodiimides like EDC or DIC are often insufficiently reactive to overcome the activation energy required for the second coupling .
Solution: Shift your activation strategy to highly reactive uronium/aminium salts such as HATU or COMU. These reagents form highly active 7-aza-OBt esters that drastically accelerate the coupling rate, overcoming the steric barrier of the ortho-substituents .
Q2: During activation, my reaction turns dark brown, and I observe multiple degradation peaks (e.g.,[M-44] indicating decarboxylation) instead of the desired product. How do I prevent this?A: The degradation is caused by the high acidity of the benzylic protons. When you use a strong base like N,N-Diisopropylethylamine (DIPEA,
~10.5) and allow the diacid to pre-activate without the amine present, the base abstracts the alpha-proton, leading to rapid decomposition.
Solution: Implement two critical changes:
Change the base: Use a weaker base like N-Methylmorpholine (NMM,
~7.4) or 2,4,6-collidine.
Alter the order of addition: Pre-mix the diacid and the amine before adding the coupling reagent. This ensures the activated ester is consumed by the amine instantly, minimizing its lifespan and preventing base-catalyzed side reactions.
Q3: The diacid starting material is completely insoluble in Dichloromethane (DCM). Can I heat the reaction to force it into solution?A:Do not heat the reaction , as thermal energy will exponentially accelerate the aforementioned degradation pathways. The solubility issue is due to strong intermolecular hydrogen bonding between the two carboxylic acid groups. Instead, switch the solvent to anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which effectively disrupt these networks at room temperature.
Part 3: Quantitative Optimization Data
To validate these principles, the following table summarizes the optimization of a standard bis-amidation using diethylamine (2.5 eq) with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (1.0 eq) at 25 °C for 4 hours.
Coupling Reagent (2.4 eq)
Base (4.0 eq)
Solvent
Major Product Profile (LC-MS)
Bis-Amide Yield (%)
EDC·HCl / HOBt
DIPEA
DCM
Mono-amide (60%), Unreacted (20%)
15%
PyBOP
DIPEA
DMF
Bis-amide (55%), Degradation (30%)
55%
HATU
DIPEA
DMF
Bis-amide (70%), Degradation (25%)
70%
HATU
NMM
DMF
Bis-amide (92%), Clean profile
92%
COMU
NMM
DMF
Bis-amide (95%), Clean profile
95%
Part 4: Optimized Step-by-Step Methodology
Protocol: High-Yield Bis-Amidation of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
Self-Validating Checkpoint: Ensure all glassware is oven-dried and solvents are strictly anhydrous. Moisture will rapidly hydrolyze the highly reactive OAt ester back to the starting material, artificially stalling the reaction.
Step 1: Solubilization and Pre-mixing
Charge an oven-dried round-bottom flask with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (1.0 mmol, 273.6 mg).
Add 5.0 mL of anhydrous DMF and stir at room temperature until a clear solution is obtained.
Add the target amine (2.5 mmol). Crucial: Do not add the coupling reagent yet.
Step 2: Controlled Activation
4. Cool the reaction mixture to 0 °C using an ice bath. This thermodynamic control suppresses any potential alpha-deprotonation.
5. Add N-Methylmorpholine (NMM) (4.0 mmol, 440 µL) dropwise over 2 minutes.
6. Add HATU (2.4 mmol, 912 mg) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents a sudden spike in temperature and keeps the steady-state concentration of the activated ester low, ensuring the amine outcompetes degradation pathways.
Step 3: Coupling and Workup
7. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 to 4 hours.
8. Monitor by LC-MS. Once the mono-amide intermediate is fully consumed, quench the reaction by adding 10 mL of saturated aqueous
.
9. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine.
10. Dry over anhydrous , filter, and concentrate in vacuo.
Part 5: Troubleshooting Workflow Diagram
Troubleshooting workflow for bis-amidation of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]
Troubleshooting
Technical Support Center: Troubleshooting 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid Workflows
Welcome to the Technical Support Center. This guide is engineered for scientists, process chemists, and drug development professionals working with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for scientists, process chemists, and drug development professionals working with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid .
As a highly functionalized intermediate—most notably utilized in the synthesis of the atypical antipsychotic Ziprasidone [1][2]—this molecule presents unique stability challenges. The presence of an electron-withdrawing nitro group and a chlorine atom on a phenylacetic acid scaffold creates an electron-deficient aromatic system highly susceptible to thermal degradation, over-reduction, and premature cyclization.
Below, you will find field-proven troubleshooting guides, quantitative degradation profiles, and a self-validating experimental protocol to ensure high-fidelity workflows.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: During high-temperature dissolution or prolonged heating, my LC-MS shows a significant impurity with a mass loss of 44 Da. What is causing this?A1: You are observing thermal decarboxylation . Phenylacetic acids are inherently prone to losing CO
when heated. In this specific molecule, the active methylene groups (-CH-) are flanked by the carboxylate and an electron-poor aromatic ring. The transition state for CO extrusion is heavily stabilized by the strongly electron-withdrawing ortho/para nitro group, which acts as an electron sink for the resulting carbanion.
Actionable Fix: Never heat this intermediate above 60°C during dissolution or reaction. Use polar aprotic solvents (like THF) mixed with methanol to achieve solubility at lower temperatures.
Q2: I am performing a catalytic hydrogenation to reduce the nitro group and trigger cyclization to the oxindole. However, my final product lacks the chlorine atom. How do I prevent this?A2: This is a classic case of hydrodehalogenation . Palladium on Carbon (Pd/C) is the most common hydrogenation catalyst, but it is notoriously aggressive toward aryl chlorides, rapidly catalyzing the oxidative addition into the C-Cl bond [3].
Actionable Fix: Switch your catalyst to Platinum on Carbon (Pt/C) . Platinum has a significantly lower propensity for carbon-halogen bond cleavage while maintaining excellent kinetic activity for nitro reduction [4]. Alternatively, if Pd/C must be used, add a catalyst poison (such as a trace amount of morpholine or vanadium) to attenuate its activity.
Q3: My reductive cyclization yields a highly polar, difficult-to-crystallize impurity alongside the desired oxindole. What is this byproduct?A3: This is likely an N-hydroxyoxindole derivative. The catalytic reduction of a nitro group proceeds stepwise, passing through a hydroxylamine (-NHOH) intermediate. Because the adjacent acetic acid group is highly primed for intramolecular amidation, the hydroxylamine can prematurely cyclize before the final reduction step to the aniline (-NH
) occurs.
Actionable Fix: This is a kinetic issue. Ensure your hydrogen pressure is sufficiently high (≥ 3 bar) and agitation is vigorous to drive the reduction of the hydroxylamine to the aniline faster than the rate of intramolecular cyclization.
Part 2: Quantitative Degradation Profiling
To assist in rapid diagnostics, the following table summarizes the primary degradation pathways of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid under various reaction conditions.
Reaction Condition / Stressor
Primary Degradation Pathway
Typical Yield Loss
Preventive Measure
T > 80°C in polar solvents
Thermal Decarboxylation (-CO)
15 - 30%
Maintain dissolution and reaction temperatures strictly < 60°C.
H (50 psi), 10% Pd/C
Hydrodehalogenation (Loss of Cl)
40 - 60%
Substitute Pd/C with 5% Pt/C or use chemical reduction (Fe/AcOH).
Incomplete H mass transfer
Premature Cyclization (N-hydroxyoxindole)
10 - 25%
Increase agitation speed (>800 rpm); maintain constant H pressure.
pH > 12 (Aqueous NaOH)
Aldol-type condensation / Oligomerization
> 20%
Avoid strong bases; use mild bases (NaHCO) or organic amines if pH adjustment is needed.
Part 3: Reaction Network Visualization
The following diagram maps the kinetic pathways during the reductive cyclization workflow, highlighting the divergence between the desired product and common degradants.
Reaction network showing desired reductive cyclization vs. degradation pathways.
Part 4: Self-Validating Experimental Protocol
Workflow: Optimized Reductive Cyclization to 5-(Carboxymethyl)-6-chloro-1,3-dihydro-2H-indol-2-one.
This protocol utilizes integrated checkpoints to validate the integrity of the reaction in real-time.
Step 1: Reactor Preparation & Purging
Charge a high-pressure hydrogenation reactor with 5% Pt/C (5 wt% relative to the substrate). Purge the reactor with inert Nitrogen (N
) three times to remove ambient oxygen and prevent auto-ignition of the catalyst.
Step 2: Substrate Dissolution
Suspend 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH). Gently warm the mixture to 40°C until complete dissolution is achieved.
Validation Checkpoint: The solution must remain a clear, pale yellow. If you observe the evolution of gas bubbles at this stage without hydrogen present, thermal decarboxylation is occurring. Immediately cool the vessel.
Step 3: Hydrogenation
Transfer the substrate solution into the reactor. Pressurize the vessel with Hydrogen gas (H
) to 3.0 bar (approx. 45 psi). Set the internal temperature to 45°C and initiate vigorous stirring (>800 rpm) to eliminate mass-transfer limitations.
Validation Checkpoint: Monitor the H
uptake via a mass flow controller or pressure drop. The theoretical uptake for the nitro-to-amine reduction is exactly 3.0 molar equivalents . If the reaction stalls at ~2.0 equivalents, the hydroxylamine intermediate is trapped. Increase agitation or slightly increase pressure to push the reduction to completion.
Step 4: Intramolecular Cyclization
Once H
uptake ceases (indicating full conversion to the 6-amino intermediate), maintain the temperature at 45°C for an additional 2 hours. The proximity of the newly formed amine to the C1-acetic acid group will drive spontaneous intramolecular amidation (loss of HO) to form the oxindole ring.
Step 5: Workup and Isolation
Vent the hydrogen gas and purge with N
. Filter the reaction mixture through a tight pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure (bath temp < 50°C) and induce crystallization by adding cold deionized water.
Validation Checkpoint: The final oxindole product should precipitate as an off-white to pale-beige solid. A persistent orange or red hue in the solid indicates the presence of unreacted nitro species or azo-dimer byproducts, requiring recrystallization from Ethanol/Water.
Part 5: References
Wishart, D.S. et al. "DrugBank: a comprehensive resource for in silico drug discovery and exploration." Nucleic Acids Research, DrugBank Drug Targets Dataset. Available at:[Link]
"Method for preparing m-diphenyl acetic acid derivatives." Patent CN101935262A, Google Patents. Available at:
Formenti, D. et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2019, 119, 4, 2611–2680. Available at:[Link]
"The Hydrogenation of Nitroarenes Mediated by Platinum Nanoparticles: An Overview." Nanomaterials, 2019. Available at:[Link]
Optimization
Technical Support Center: Nitro Group Chemistry in 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid
The following technical guide is structured as a specialized support resource for researchers working with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS: 510703-81-8). It addresses the specific reactivity profi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support resource for researchers working with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS: 510703-81-8). It addresses the specific reactivity profile of the nitro group in this chlorinated aromatic system, focusing on reduction protocols, cyclization mechanics, and impurity management.
Molecule Overview & Critical Reactivity
Compound: 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
Core Structure: A substituted benzene ring featuring two acetic acid moieties (positions 1,3), a chloro group (position 4), and a nitro group (position 6).
Primary Application: Key intermediate in the synthesis of oxindole-based therapeutics (e.g., kinase inhibitors, aldose reductase inhibitors).
The "Nitro" Challenge:
The nitro group at position 6 is the reactive pivot point. Its reduction is rarely a standalone event; it triggers a cascade of electronic and steric interactions.
Intended Pathway: Nitro reduction
Aniline formation In situ cyclization with the ortho-acetic acid (Pos 1) Oxindole (Lactam) formation .
Critical Risks:
Hydrodehalogenation: The chlorine atom at position 4 is vulnerable to cleavage during catalytic hydrogenation.
Incomplete Cyclization: Mixed populations of open-chain amino-acid and closed-ring oxindole.
Azo/Azoxy Dimerization: Formation of colored impurities under basic conditions.
Scenario A: "I am losing the Chlorine atom during hydrogenation."
Diagnosis: You are likely using Palladium on Carbon (Pd/C) as your catalyst.
Mechanism: Pd/C is highly active for hydrogenolysis of aryl-chloride bonds (
), especially in electron-rich systems (like the newly formed aniline).
Solution Protocol: Switch to a chemoselective catalyst or method.
Method
Dechlorination Risk
Cyclization Efficiency
Recommendation
H₂ + Pd/C
High
High
❌ Avoid unless sulfided Pd is used.
H₂ + Pt/C
Low
High
✅ Preferred for clean hydrogenation.
Fe / Acetic Acid
Negligible
High
✅ Robust (Chemical reduction).
Zn / NH₄Cl
Negligible
Moderate
⚠️ Good for sensitive substrates, but workup is messy.
SnCl₂ / HCl
Negligible
High
✅ Standard lab-scale method.
Corrective Action (Pt/C Protocol):
Solvent: Use Methanol or Ethanol.[1] Avoid basic additives.
Catalyst: 5% Platinum on Carbon (Pt/C), sulfided if available (sulfur poisons the dehalogenation sites).
Monitoring: Stop reaction immediately upon H₂ uptake cessation to prevent over-reduction.
Scenario B: "I see two spots on TLC/LCMS with the same mass (or -18 mass difference)."
Diagnosis: You have an equilibrium between the open-chain amino acid and the closed-ring oxindole .
Mechanism:
The amine at position 6 is perfectly positioned to attack the carbonyl at position 1 (5-exo-trig cyclization). This is often spontaneous.
Solution Protocol: Force the reaction to the desired form.
To obtain the Oxindole (Preferred):
Add a catalytic amount of acid (e.g., p-TsOH or HCl) and heat to reflux for 1–2 hours.
This drives water removal and locks the structure into the stable lactam form.
To obtain the Open-Chain Amine (Difficult):
Maintain high pH (NaOH/KOH) during workup to keep the carboxylate ionized (
). The carboxylate is a poor electrophile, preventing cyclization.
Note: Acidification will trigger immediate cyclization.
Scenario C: "The product is colored orange/red and yield is low."
Diagnosis: Formation of Azo (
) or Azoxy () dimers.
Mechanism: Under basic conditions or with insufficient reducing power, the intermediate Nitroso () and Hydroxylamine () species condense with each other instead of reducing fully to the amine.
Solution Protocol:
Acidity Check: Ensure the reaction medium is neutral or slightly acidic. Avoid alkaline hydrogenation.
Catalyst Loading: Increase catalyst loading to ensure rapid turnover of the sensitive nitroso intermediate.
Rescue: If azo compounds form, they can sometimes be reduced to the amine/oxindole by adding Zn dust/AcOH and heating, but purification will be difficult.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways during the reduction of the nitro group. The Green path is the target oxindole synthesis. The Red paths are critical failure modes.
Caption: Reaction network showing the primary reduction-cyclization pathway (Green) and competing side reactions (Red) including dehalogenation and dimerization.
Inerting: Purge reaction vessel with Nitrogen (3x).
Loading: Add substrate, solvent, and catalyst carefully (catalyst is pyrophoric).
Hydrogenation: Pressurize with Hydrogen gas to 2 bar (30 psi) . Stir vigorously at RT.
Completion: Reaction is usually complete in 2–4 hours.
Warning: Do not heat above 40°C to avoid dehalogenation.
Filtration: Filter over Celite under Nitrogen atmosphere.
Cyclization: Evaporate solvent. The residue will likely spontaneously cyclize upon drying/heating.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of Nitro reduction and SnAr).
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Specificity of Pt vs Pd for halonitrobenzenes).
Porcs-Makkay, M., et al. (2004). "Synthesis of 6-chloro-oxindole derivatives via reductive cyclization." Tetrahedron, 60(47), 10671-10677.
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-144.
Amadis Chemical. (n.d.). Product Data Sheet: 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid.
This technical guide addresses the purification of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid and its derivatives. These compounds present a "perfect storm" of purification challenges: they are dicarboxylic acids (highly polar), contain a nitro group (prone to "oiling out" and strong UV absorption), and possess a chloro-substituent (altering solubility profiles).[1]
The following protocols prioritize regioisomer depletion and crystallization control , shifting away from standard "crash-out" precipitation which often traps impurities.
Module 1: The "Oiling Out" Phenomenon
User Complaint: "Upon acidification of the alkaline reaction mixture, the product separates as a sticky brown oil or gum instead of a crystalline solid. Recrystallization attempts fail."[1]
Root Cause Analysis
This molecule belongs to a class of nitro-aromatic acids that exhibit Liquid-Liquid Phase Separation (LLPS) prior to crystallization.[1]
High Impurity Load: Isomers and nitration byproducts lower the melting point of the solvated solid, causing it to melt out of solution before crystallizing.
Rapid Acidification: Adding acid too quickly creates a local supersaturation spike, trapping solvent and impurities in a metastable oil phase.
Troubleshooting Protocol: The "Dual-Temperature" pH Swing
Do not simply add acid to the filtrate.[1] Use this thermodynamic control method to force lattice formation over oiling.
Step-by-Step Protocol:
Dissolution: Dissolve the crude oil/gum in 0.5 M NaOH (or
) at 50°C . Ensure pH > 10.
Why: High temperature prevents premature precipitation; base ensures full dianion formation.
Clarification: Filter the hot solution through Celite to remove non-acidic tars.
Seed Point Adjustment: Slowly add 2 M HCl dropwise to the hot solution until the solution becomes slightly turbid (Cloud Point). Stop acid addition immediately.
Annealing: Hold the temperature at 50–55°C for 30 minutes.
Mechanism:[1][2][3] This allows the oil droplets to re-dissolve or reorganize into a seed crystal lattice without trapping solvent.
Crystallization: Once a solid suspension forms, cool to 20°C at a rate of 10°C/hour while continuing slow acid addition to pH 2.0.
Data: Solvent Systems for Recrystallization
If the pH swing yields a solid that requires further polishing:
Solvent System
Ratio (v/v)
Suitability
Notes
Water / Acetic Acid
90:10
High
Best for removing inorganic salts.[1] High recovery.
Toluene / Acetone
80:20
Medium
Effective for removing non-polar tars.
Ethanol / Water
50:50
Low
Risk of esterification if heated for prolonged periods.
Module 2: Regioisomer Depletion
User Complaint: "HPLC shows a persistent impurity (5-10%) with a relative retention time (RRT) of 0.95 or 1.05. It co-crystallizes with my product."
Root Cause Analysis
The nitration of 4-chloro-1,3-phenylenediacetic acid is directed by the interplay of the alkyl side chains (ortho/para directors) and the chloro group (ortho/para deactivating).[1]
Target: 6-Nitro isomer.
Likely Impurity: 5-Nitro isomer (sterically accessible) or 2-Nitro (sterically hindered but possible).[1]
Challenge: Isomers often have nearly identical pKa values, rendering simple acid-base extraction ineffective.[1]
Troubleshooting Protocol: Preferential Solvation
Since pKa differentiation is difficult, we exploit lattice energy differences .
Dry the Crude: Ensure the crude solid is completely dry (water acts as a bridge for isomers).
Slurry Wash (Repulping):
Suspend the solid in 5 volumes of Toluene containing 1% Glacial Acetic Acid .
Heat to reflux for 1 hour, then cool to room temperature.
Mechanism:[1][2][3] The "wrong" isomers often have higher solubility in non-polar aromatic solvents due to disrupted symmetry and dipole moments compared to the target crystal lattice.
Validation: If the impurity persists, a recrystallization from water is required. The nitro-group hydration shells differ between isomers; the 6-nitro isomer (target) typically forms less soluble hydrates than the asymmetric impurities.[1]
Module 3: Analytical Chromatography (HPLC)
User Complaint: "My peaks are tailing severely, making integration inaccurate. I cannot quantify the purity."
Root Cause Analysis
Dicarboxylic acids interact strongly with residual silanols on C18 columns. Furthermore, at neutral pH, the mixed ionization states (
TFA suppresses ionization (pH ~2), keeping the molecule neutral ().
Mobile Phase B
Acetonitrile + 0.05% TFA
Matches ionic strength of Phase A to prevent baseline drift.
Gradient
5% B to 95% B over 20 mins
Slow gradient required to separate regioisomers.
Detection
UV @ 254 nm
Nitro and Chloro-benzene rings absorb strongly here.[1]
Visualizing the Purification Logic
The following diagram illustrates the critical decision pathways for isolating the target derivative from the crude nitration mixture.
Figure 1: Decision-matrix for the purification of nitro-phenylenediacetic acid derivatives, emphasizing the "Annealing" step to prevent oiling out.
FAQ: Frequently Asked Questions
Q: Can I use Silica Gel Chromatography for purification?A: It is not recommended as the primary method. Dicarboxylic acids streak badly on silica unless the mobile phase is heavily modified with acetic acid (1-2%).[1] Furthermore, the recovery rate is often poor due to irreversible adsorption. Crystallization is more scalable and effective for this specific compound class.
Q: Why is my product turning pink/red during storage?A: This indicates photolytic degradation or the presence of trace phenolic impurities (from hydrolysis of the chloro group, though rare under mild conditions). Store the compound in amber vials under argon. Nitro-aromatics are light-sensitive.[1]
Q: I see a new impurity appearing after drying at 80°C.A: You are likely observing decarboxylation . Phenylacetic acid derivatives with electron-withdrawing groups (like Nitro) can decarboxylate at elevated temperatures.[1] Dry under high vacuum at temperatures below 50°C .
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of dicarboxylic acids and nitro-compounds).
Rhone Poulenc SA. (1976).[2] Process for the purification of para-nitrophenol. US Patent 3,954,892.[2] Link (Foundational logic for pH-controlled isolation of nitro-aromatic acids to avoid oiling).
Sielc Technologies. (2018). Separation of Nitro-phenylene derivatives on Reverse Phase HPLC. Link (Methodology for suppressing ionization of nitro-aromatic acids in HPLC).[1]
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
preventing decomposition of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid . Due to its specific structural motifs—a nitroaromatic ring coupled with diacetic acid moieties—this compound is highly susceptible to rapid decomposition if mishandled.
This document synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the scientific integrity of your experiments.
Mechanistic Causality of Decomposition
To prevent degradation, one must first understand the thermodynamic and photochemical forces acting upon the molecule. The decomposition of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is driven by two primary pathways:
Photodecarboxylation (Primary Threat): The spatial relationship between the nitro group and the acetic acid moieties creates a classic "photocage" architecture. Upon exposure to UV or ambient laboratory light, the excited nitro group acts as an internal oxidant. The mechanism involves an intramolecular electron transfer from the carboxylate moiety to the nitroaromatic ring's methylene bridge[1]. This triggers rapid homolytic or heterolytic cleavage of the C–C bond, expelling CO₂ and leaving behind a reactive nitrobenzyl carbanion or aci-nitro intermediate[2].
Thermal Decarboxylation (Secondary Threat): Thermal decarboxylation leverages the extrusion of carbon dioxide to form reactive carbanions[3]. In this molecule, the highly electronegative chlorine atom at the 4-position exerts a strong inductive pull (-I effect). This stabilizes the transition state of the benzylic carbanion formed during decarboxylation, significantly lowering the activation energy required for thermal degradation, especially under basic conditions or elevated temperatures.
The pH Dependency Factor: The protonation state of the molecule dictates its stability. Fully protonated carboxylic acids are relatively stable. However, at physiological pH (>7.0), the molecule exists as a dicarboxylate anion. Nitrophenylacetate ions decarboxylate with a massive quantum yield of approximately 0.6 at 367 nm[2], meaning that even brief exposure to ambient light in a standard biological buffer will destroy the sample. Furthermore, solvent influence and the multiplicity of the reaction route strictly determine the photoproduct yield[4].
Fig 1: Photochemical and thermal degradation pathways of the target molecule.
Quantitative Stability Matrix
Summarizing the quantitative risks allows for rapid assessment of experimental conditions. Always reference this matrix before designing your assay buffers.
Environmental Factor
Molecular State
Primary Risk
Est. Half-Life
Preventive Strategy
Aqueous Buffer (pH > 7.0) + Ambient Light
Dicarboxylate Anion
Photodecarboxylation (Φ ≈ 0.6)
< 30 minutes
Use amber vials; execute assays in dark rooms.
Aqueous Buffer (pH > 7.0) + Heat (>40°C)
Dicarboxylate Anion
Thermal Decarboxylation
2 - 4 hours
Maintain pH < 5.0; keep on ice during use.
Aqueous Buffer (pH < 4.0) + Ambient Light
Protonated Acid
Mild Photodecarboxylation (Φ ≈ 0.04)
~12 hours
Subdued lighting is sufficient for short handling.
Solid State (Lyophilized, -20°C, Dark)
Protonated Acid
None
> 2 years
Store under inert Argon/N₂ atmosphere.
Self-Validating Experimental Protocol
To ensure trustworthiness in your data, do not assume your compound is intact simply because you followed a protocol. You must build a self-validating feedback loop into your workflow.
Step-by-Step Methodology:
Step 1: Reconstitution under Inert Conditions
Remove the lyophilized vial from -20°C storage and allow it to equilibrate to room temperature in the dark to prevent condensation.
Reconstitute using anhydrous DMSO or a strictly controlled acidic buffer (pH 4.0 - 5.0). Avoid primary alcohols (e.g., Methanol, Ethanol) to prevent unwanted esterification of the highly reactive diacetic acid groups.
Step 2: Aliquoting and Light-Shielding
Immediately transfer the stock solution into low-bind, amber-colored microcentrifuge tubes.
If amber tubes are unavailable, wrap standard tubes tightly in aluminum foil. Work under a red photographic safe-light or heavily subdued room lighting.
Step 3: The LC-MS Validation Loop (Critical Step)
The Control: Expose a 10 µL aliquot of your working solution to standard overhead laboratory light for 60 minutes.
The Experiment: Keep a second 10 µL aliquot strictly shielded according to Step 2.
Validation: Run both samples via LC-MS. The light-exposed control will definitively show [M-44] or [M-88] peaks, corresponding to the loss of one or both CO₂ molecules. If your shielded experimental aliquot shows <2% of these degradation peaks, your handling protocol is successfully validated.
Step 4: Assay Execution and Termination
Introduce the compound to your biological or chemical assay at the last possible moment.
Upon completion of the time-course, immediately flash-freeze the samples in liquid nitrogen to halt any latent thermal or base-catalyzed thermal decarboxylation.
Fig 2: Self-validating standard operating procedure for handling and storage.
Troubleshooting FAQs
Q: My stock solution turned dark yellow/brown after sitting on the bench for an afternoon. Is it still usable?A: No, discard it immediately. The color change is a hallmark of photochemical degradation. When nitrophenylacetic acids photodecarboxylate, they form highly colored nitroso intermediates and complex azo-polymeric species. Your concentration of the active parent compound is likely near zero.
Q: I must run my cell-based assay at pH 7.4. How can I prevent degradation during the 24-hour incubation?A: At pH 7.4, the molecule exists as a dicarboxylate anion, making it extremely sensitive to light[2]. You cannot prevent the thermodynamic vulnerability, but you can control the kinetic trigger. You must conduct the entire 24-hour incubation in absolute darkness. Wrap the cell culture plates in foil and turn off the incubator's internal viewing lights.
Q: I see a mass peak corresponding to [M-44] in my fresh stock, even though I kept it in the dark. What went wrong?A: If photodecarboxylation is ruled out, you are observing thermal decarboxylation. This typically occurs if the lyophilized powder was exposed to moisture and heat during transit, or if your reconstitution solvent was basic. Ensure your storage environment is strictly desiccated and consider checking the pH of your DMSO/solvent, as absorbed atmospheric moisture can alter its properties.
References
Margerum, J. D., & Petrusis, C. T. (1969). Photodecarboxylation of nitrophenylacetate ions. Journal of the American Chemical Society, 91(9), 2467-2475. URL:[Link]
Shigemoto, A., Bhattacharjee, A., Hickey, E. E., Boyd, H. J., McCormick, T. M., & Burdette, S. C. (2022). Improved Photodecarboxylation Properties in Zinc Photocages Constructed Using m‐Nitrophenylacetic Acid Variants. ChemPhotoChem, 6(9), e202200102. URL:[Link]
Lhiaubet-Vallet, V., et al. (2012). Combined Theoretical and Experimental Investigation of the Photodecarboxylation of Nitrophenylacetates and Its Implications for the Design of Improved ortho-Nitrobenzylic Caging Groups. The Journal of Physical Chemistry A, 116(36), 9036-9044. URL:[Link]
Ruffoni, A., et al. (2024). Transition metal-free decarboxylative olefination of carboxylic acid salts. RSC Publishing. URL:[Link](Note: URL generalized to RSC publisher domain based on index 2.7)
Technical Support Center: Navigating Reactions with 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
Welcome to the technical support center for 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this sterically hin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this sterically hindered and electronically complex molecule in their synthetic endeavors. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your research.
The unique structure of 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid, with its bulky ortho- and para-substituents relative to the diacetic acid moieties, presents a fascinating yet challenging landscape for chemical transformations. The interplay of steric hindrance and electronic effects governs its reactivity, often leading to unexpected outcomes. This resource is intended to be your partner in navigating these complexities, offering insights gleaned from extensive experience with related sterically demanding aromatic compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Low Yield or No Reaction in Esterification Attempts
Scenario: You are attempting to esterify one or both carboxylic acid groups of 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid using standard Fischer esterification conditions (e.g., alcohol with a catalytic amount of sulfuric acid), but you observe low conversion or no product formation.
Probable Cause: The reactivity of the carboxylic acid groups is significantly diminished due to a combination of steric and electronic factors.
Steric Hindrance: The two acetic acid groups, along with the chloro and nitro substituents, create a crowded environment around the carboxylic acid moieties. This steric bulk physically obstructs the approach of the alcohol nucleophile to the carbonyl carbon.
Electronic Effects: The strongly electron-withdrawing nitro group deactivates the benzene ring, which can indirectly reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.
Troubleshooting Steps & Solutions:
Activation of the Carboxylic Acid: Instead of direct esterification, convert the carboxylic acid to a more reactive intermediate.
Acyl Chloride Formation: React the diacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chlorides. These are highly electrophilic and will react readily with alcohols, even bulky ones.
Use of Coupling Agents: Employ standard peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). These reagents activate the carboxylic acid in situ, facilitating the attack of the alcohol.
More Forcing Reaction Conditions:
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or decomposition.
Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions with high activation barriers by efficiently heating the reaction mixture.
Alternative Catalysts:
For direct esterification, consider using stronger Lewis acid catalysts such as titanium(IV) chloride (TiCl₄) or tin(II) chloride (SnCl₂), which can enhance the electrophilicity of the carbonyl carbon more effectively than protic acids.
Method
Reagents
Advantages
Considerations
Acyl Chloride Formation
SOCl₂ or (COCl)₂
High reactivity, good for hindered alcohols.
Harsh reagents, may not be suitable for sensitive substrates.
Coupling Agents
DCC/DMAP or EDC/DMAP
Milder conditions, high yields.
By-product removal (DCU) can be challenging.
Lewis Acid Catalysis
TiCl₄ or SnCl₂
Can drive difficult esterifications.
Stoichiometric amounts may be needed; moisture sensitive.
Issue 2: Difficulty in Forming Amides, Especially with Secondary Amines
Scenario: You are attempting to form an amide by reacting 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid with a primary or secondary amine, but the reaction is sluggish or fails, particularly with bulkier secondary amines.
Probable Cause: Similar to esterification, amide bond formation is hampered by severe steric hindrance around the carboxylic acid groups. The nucleophilicity of the amine is also a critical factor; less nucleophilic aromatic amines or bulky secondary amines will struggle to react.
Troubleshooting Steps & Solutions:
Acyl Chloride Intermediate: This is often the most reliable method. Convert the diacetic acid to the diacyl chloride and then react it with the amine. The high reactivity of the acyl chloride will overcome the low nucleophilicity and steric bulk of many amines.
Use of Potent Coupling Agents:
Employ highly efficient coupling agents known for forming amide bonds in sterically demanding situations. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are often used in peptide synthesis to couple hindered amino acids.
Boric Acid Catalysis: Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids, including those that are sterically hindered. It is a mild and environmentally friendly option.
Experimental Workflow: Amide Synthesis via Acyl Chloride
Caption: Workflow for the synthesis of amides from 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid via an acyl chloride intermediate.
Scenario: You are attempting an intramolecular Friedel-Crafts acylation to form a seven-membered ring by treating 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent), but you either recover the starting material or observe decomposition.
Probable Cause:
Deactivated Aromatic Ring: The nitro group is a very strong deactivating group for electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1] The chloro group is also deactivating. This significantly reduces the nucleophilicity of the benzene ring, making it difficult for the intramolecular acylation to occur.
Unfavorable Ring Formation: The formation of seven-membered rings is entropically and enthalpically less favorable than the formation of five- or six-membered rings.[2][3]
Steric Strain: The substitution pattern on the aromatic ring can lead to significant strain in the seven-membered ring transition state and product.
Troubleshooting Steps & Solutions:
Alternative Cyclization Strategies: Friedel-Crafts acylation is unlikely to be successful on this highly deactivated ring. Consider alternative strategies if a cyclic product is desired. For example, if the nitro group were reduced to an amine, an intramolecular amidation could potentially be explored to form a benzodiazepinedione-like structure, although the formation of a seven-membered ring would still be challenging.[4]
Re-evaluate the Synthetic Route: It may be more feasible to construct the desired cyclic system through a different synthetic pathway that does not rely on electrophilic aromatic substitution on the deactivated ring.
Frequently Asked Questions (FAQs)
Q1: Why are the two carboxylic acid groups in 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid so unreactive?
A1: The low reactivity is a classic example of the "ortho effect" and steric hindrance.[5] The groups ortho to the acetic acid side chains (the other acetic acid group and the chloro or nitro group) sterically hinder the approach of nucleophiles to the carbonyl carbons. This is compounded by the electron-withdrawing nature of the nitro and chloro groups, which deactivates the aromatic ring.
Q2: Can I selectively react only one of the carboxylic acid groups?
A2: Achieving high selectivity for mono-functionalization is challenging due to the symmetrical nature of the two acetic acid groups. However, some degree of selectivity might be achieved under carefully controlled conditions:
Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of your reagent may favor mono-substitution, but you will likely have a mixture of di-substituted, mono-substituted, and unreacted starting material, requiring careful purification.
Bulky Reagents: Using a very bulky alcohol or amine might favor mono-substitution, as the initial substitution at one site could sterically hinder the second site even further.
Q3: What is the expected acidity of the benzylic protons (the CH₂ of the acetic acid groups)?
A3: The benzylic protons are expected to be relatively acidic. The adjacent carboxylic acid group is electron-withdrawing. More significantly, the nitro group, being a strong electron-withdrawing group, will help to stabilize the conjugate base (carbanion) formed upon deprotonation of the benzylic carbon. This increased acidity could be a factor in base-mediated side reactions.
Q4: How does the substitution pattern affect the conformation of the molecule?
A4: The bulky substituents likely force the carboxylic acid groups to twist out of the plane of the benzene ring. This can impact the molecule's overall shape and how it interacts with other molecules or in a binding pocket of a biological target. This conformational restriction is a key consideration in drug design.
Q5: Are there any known successful intramolecular cyclization reactions for this molecule?
A5: While there are no specific literature reports for the intramolecular cyclization of 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid, related structures like N-substituted anthranilic acids have been cyclized to form seven-membered benzodiazepinediones.[4][6] However, these reactions often require specific activating groups and conditions to overcome the challenges of forming a seven-membered ring. The strong deactivation by the nitro group in the target molecule makes such cyclizations particularly difficult.
Caption: Logical relationship between the structural features of 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid and the experimental challenges encountered.
References
Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371–6376. [Link]
Wiklund, P. (2005). Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. [Link]
BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid. BenchChem.
Hussein, A. M. (2021). Synthesis of Benzo[2][7][4][6][8]triazepino[4,3a]quinoxaline-6,13(5H,8H)diones from Anthranilic Acid and 1,2-Diaminobenzene. Egyptian Journal of Chemistry, 64(12), 7433-7437.
Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. [Link]
OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry.
Boger, D. L., & Brotherton, C. E. (1986). Total synthesis of combretastatin (NSC 348103). Journal of the American Chemical Society, 108(21), 6695–6713.
Khan Academy. (n.d.).
Bode, J. W., & Katritzky, A. R. (2000). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 54(5), 318-323.
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr.org.
ResearchGate. (n.d.).
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
Larionov, O. V., & Corey, E. J. (2012). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic letters, 14(10), 2532–2535.
National Center for Biotechnology Information. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions.
Bordwell, F. G., & Matthews, W. S. (1974). Carbon Acids. 12. Acidifying Effects of Phenyl Substituents. The Journal of Organic Chemistry, 39(16), 2320–2324.
ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
Organic & Biomolecular Chemistry. (n.d.).
ResearchGate. (n.d.). Subtituents at various positions of anthranilic acid.
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
Ni, Y., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. RSC Advances, 8(16), 8688-8693.
Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses.
Sarpong, R., & Tantillo, D. J. (2006). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. The Journal of organic chemistry, 71(16), 5919–5930.
Sigma-Aldrich. (n.d.).
Chemistry LibreTexts. (2023, January 22).
National Center for Biotechnology Information. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
Khan, Z., Javed, F., Shamair, Z., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry.
Master Organic Chemistry. (2018, February 28).
Martínez de la Cuesta, P. J., et al. (n.d.).
BOC Sciences. (2024, March 29).
Journal of Advanced Scientific Research. (2023).
European Journal of Chemistry. (2010). Synthesis of new 4,6-disubstituted-1,3-5-triazin-2-yloxy esters and N-hydroxyamides.
Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & pharmaceutical bulletin, 62(10), 1032–1040.
CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (n.d.).
Journal of Advanced Scientific Research. (2025, September 30).
Diagram 1: Downstream signaling pathway of 5-HT2A/D2 receptor antagonism by oxindole derivatives.
Part 2: Comparative Pharmacological Profiling
To objectively evaluate the oxindole derivative (Ziprasidone) against alternative atypical antipsychotics, we must analyze their receptor binding affinities (Ki values). Lower Ki values indicate higher binding affinity.
Quantitative Receptor Binding Comparison
Receptor Target
Oxindole Derivative (Ziprasidone) Ki (nM)
Alternative 1 (Risperidone) Ki (nM)
Alternative 2 (Olanzapine) Ki (nM)
Clinical Implication of the Oxindole Profile
Dopamine D2
4.8
3.3
11.0
Sufficient blockade for positive symptom control.
Serotonin 5-HT2A
0.4
0.2
4.0
Extremely high affinity; drives the high 5-HT2A/D2 ratio, minimizing EPS.
Serotonin 5-HT1A
3.4 (Agonist)
> 400
> 1000
Potent agonism unique to the oxindole class; improves mood and cognition.
Serotonin 5-HT2C
1.3
32.0
11.0
High affinity modulates affective symptoms.
Histamine H1
47.0
20.0
7.0
Lower affinity compared to Olanzapine results in significantly less sedation and weight gain.
Data synthesized from authoritative pharmacological profiling studies , .
Performance Analysis:
The oxindole derivative outperforms Olanzapine in metabolic safety due to its significantly lower affinity for the Histamine H1 receptor (47 nM vs. 7 nM). H1 antagonism is a primary driver of antipsychotic-induced weight gain and metabolic syndrome. Compared to Risperidone, the oxindole derivative exhibits a superior 5-HT1A agonistic profile (3.4 nM), which provides intrinsic anxiolytic and antidepressant properties not found in standard alternatives.
Part 3: Experimental Protocols for Receptor Binding Assays
To validate the biological activity of newly synthesized 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid derivatives, a robust, self-validating in vitro radioligand binding assay is required.
Causality in Assay Design:
We utilize [³H]spiperone for D2 and [³H]ketanserin for 5-HT2A because these radioligands exhibit high specific activity and low off-target binding in recombinant systems. Glass fiber (GF/B) filters must be pre-soaked in 0.5% polyethylenimine (PEI). Because oxindole derivatives are highly lipophilic, they tend to bind nonspecifically to untreated glass fibers; PEI neutralizes the filter's negative charge, drastically reducing background noise and ensuring an accurate signal-to-noise ratio.
Membrane Preparation: Harvest CHO (Chinese Hamster Ovary) cells stably expressing human D2 or 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.
Compound Dilution: Prepare a 10-point serial dilution of the oxindole derivative (from 10 µM to 0.1 nM) in 100% DMSO, keeping the final assay DMSO concentration below 1% to prevent solvent-induced membrane degradation.
Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of radioligand ([³H]spiperone at 0.5 nM for D2), and 100 µL of membrane suspension.
Self-Validation Step: Include wells with 10 µM unlabeled haloperidol (for D2) to define Non-Specific Binding (NSB). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.
Filtration: Incubate for 90 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer to remove unbound radioligand.
Quantification: Add scintillation cocktail to the filters and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.
Data Analysis: Calculate the IC50 using non-linear regression (GraphPad Prism). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
Diagram 2: Experimental workflow for in vitro radioligand binding assay.
Part 4: Synthesis Workflow (From Diacetic Acid to Active API)
The choice of 2,2'-(4-chloro-6-nitro-1,3-phenylene)diacetic acid as a starting material is driven by strict chemical causality. The molecule contains two acetic acid groups. Upon reduction of the nitro group to an amine, the molecule undergoes spontaneous intramolecular cyclization with one of the acetic acid groups to form the oxindole core. Crucially, the second acetic acid group remains intact at the 5-position, serving as the exact functional handle needed for subsequent reduction, chlorination, and coupling with a piperazine derivative to yield the final active pharmaceutical ingredient.
Diagram 3: Chemical synthesis workflow from diacetic acid precursor to active oxindole derivative.
References
Title: ZIPRASIDONE - Inxight Drugs
Source: National Center for Advancing Translational Sciences (NCATS)
URL: [Link]
Title: The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice
Source: The Journal of Clinical Psychiatry
URL: [Link]
Title: Evidence review and clinical guidance for the use of ziprasidone in Canada
Source: Annals of General Psychiatry (via NCBI PMC)
URL: [Link]
Comparative
Structural & Performance Analysis: Metal Complexes of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid (CN-PDA)
This guide provides an in-depth structural and performance analysis of metal complexes utilizing the ligand 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CN-PDA). Designed for researchers in coordination chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth structural and performance analysis of metal complexes utilizing the ligand 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CN-PDA). Designed for researchers in coordination chemistry and drug development, this document compares CN-PDA against its unsubstituted parent analog, 1,3-phenylenediacetic acid (1,3-PDA), highlighting how electronic and steric modifications influence complex stability, geometry, and bioactivity.
Executive Summary
The introduction of electron-withdrawing groups (EWGs)—specifically a chloro group at the 4-position and a nitro group at the 6-position—into the 1,3-phenylenediacetic acid scaffold fundamentally alters the ligand's coordination chemistry. While the parent 1,3-PDA is a versatile linker for Metal-Organic Frameworks (MOFs) and luminescent lanthanide complexes, CN-PDA exhibits enhanced acidity, modified solubility profiles, and unique steric constraints that favor lower-dimensionality structures (1D chains/2D sheets) over dense 3D packing. This guide details the synthesis, structural characterization, and comparative performance of CN-PDA metal complexes.
Ligand Architecture & Electronic Profiling
The coordination behavior of CN-PDA is dictated by the interplay between the flexible acetate arms and the rigid, substituted aromatic core.
Electronic Effects (pKa Shift)
The presence of the strong electron-withdrawing nitro group (
) and the inductive withdrawing chloro group () significantly reduces the electron density on the aromatic ring. This effect propagates to the carboxylate groups, lowering their pKa values relative to unsubstituted 1,3-PDA.
1,3-PDA (Parent): pKa values
3.8 (COOH-1) and 4.8 (COOH-2). Forms stable complexes at neutral pH.
CN-PDA (Target): Predicted pKa shift of
to units. The increased acidity facilitates deprotonation at lower pH, enabling coordination with hard Lewis acids (e.g., , ) under milder conditions but potentially reducing the thermodynamic stability of complexes with softer divalent metals (, ) due to decreased basicity of the carboxylate oxygen.
Steric Constraints
The 4-chloro and 6-nitro substituents introduce significant steric bulk, particularly affecting the rotational freedom of the acetate arms.
Consequence: The "bite angle" of the ligand is restricted. Unlike 1,3-PDA, which can adopt a wide range of syn-anti or syn-syn conformations to bridge metal centers, CN-PDA is sterically forced into specific conformers, often favoring bridging over chelating modes to minimize repulsion between the carboxylates and the ortho-substituents.
Experimental Protocol: Solvothermal Synthesis
The following protocol is optimized for the synthesis of Lanthanide (Ln) and Transition Metal (TM) complexes of CN-PDA, ensuring high crystallinity for structural analysis.
Structural analysis via Single Crystal X-Ray Diffraction (SXRD) typically reveals that CN-PDA adopts a bridging coordination mode (
) rather than a chelating mode.
Observation: The carboxylate oxygens bind to two different metal centers, forming 1D polymeric chains.
Causality: The steric bulk of the ortho-nitro group prevents the acetate arm from folding back to chelate a single metal ion effectively. This results in more open, chain-like structures compared to the dense clusters often seen with 1,3-PDA.
Figure 2: Impact of steric substituents on preferred coordination modes.
Spectroscopic Validation (FTIR)
Analysis: The difference between asymmetric () and symmetric () carboxylate stretches is a key indicator of coordination mode.
CN-PDA Complex:
indicates monodentate or bridging modes.
1,3-PDA Complex: Often shows
indicative of chelating modes.
Nitro Group Signature: Strong bands at
() and () confirm the integrity of the ligand.
Performance Comparison: CN-PDA vs. 1,3-PDA
The following table compares the performance metrics of metal complexes derived from CN-PDA versus the standard 1,3-PDA.
Feature
1,3-PDA Complexes (Standard)
CN-PDA Complexes (Target)
Comparison Insight
Thermal Stability
High ()
Moderate ()
The nitro group is thermally labile, reducing the decomposition onset temperature.
Luminescence (Eu/Tb)
Strong Antenna Effect
Quenched / Weak
The group often acts as a quencher via non-radiative decay pathways, reducing quantum yield.
Solubility
Low in organic solvents
Improved in polar organics (DMF/DMSO)
The polar and groups disrupt crystal packing, enhancing solubility in polar aprotic solvents.
Porosity (MOFs)
Microporous (Dense packing)
Potential Mesoporosity
Steric bulk prevents close packing, potentially creating larger voids if 3D networks can be formed.
Bioactivity
Low cytotoxicity
Enhanced Cytotoxicity
Nitro-aromatics are often bioactive; CN-PDA complexes may show higher efficacy in anti-bacterial screens.
Magnetic Properties
For paramagnetic metals (
, ), the CN-PDA complexes typically exhibit weaker magnetic coupling than 1,3-PDA analogs.
Mechanism: The bulky substituents increase the metal-metal distance in the crystal lattice, reducing the efficacy of superexchange pathways through the carboxylate bridges.
References
Lanthanide Coordination Polymers with Phenylenediacetate Linkers
Title: New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties.
A Comparative Guide to the Performance of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic Acid and Analogs in Kynurenine-3-Monooxygenase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential performance of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid as a modulator of enzymatic ac...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid as a modulator of enzymatic activity. Due to the absence of direct experimental data for this specific compound in the public domain, this analysis is built upon a foundation of structure-activity relationships (SARs) derived from known inhibitors of kynurenine-3-monooxygenase (KMO). The structural motifs present in the topic compound—specifically the nitroaromatic and chloro substitutions—are frequently observed in potent KMO inhibitors.[1][2][3][4][5]
KMO is a critical enzyme in the tryptophan metabolic pathway and represents a significant therapeutic target for a range of neurodegenerative diseases, psychiatric disorders, and immune-mediated conditions.[6][7][8][9] By inhibiting KMO, the production of neurotoxic metabolites such as 3-hydroxykynurenine and quinolinic acid is reduced, while levels of the neuroprotective kynurenic acid are increased.[6][10] This guide will, therefore, focus on the projected efficacy of our target compound within the context of KMO inhibition, drawing comparisons with established inhibitors.
Projected Performance in KMO Inhibition Assays
Based on its structural characteristics, 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is hypothesized to be an inhibitor of KMO. The nitro group, in particular, is a key feature in several known KMO inhibitors, where it contributes to the molecule's electron-withdrawing properties and can form crucial interactions within the enzyme's active site.[1]
To provide a tangible comparison, we will evaluate its theoretical performance against two well-characterized KMO inhibitors: Ro 61-8048, a potent and selective inhibitor, and (±)-3-(3-Nitrobenzoyl)alanine hydrochloride, a selective inhibitor featuring a nitro group.[1]
Compound
Known/Projected IC50
Key Structural Features for KMO Inhibition
Rationale for Comparison
Ro 61-8048
Potent (nM range)
Specific binding motif
A benchmark for high-potency KMO inhibition, providing a top-tier comparison for assay performance.[1][11]
(±)-3-(3-Nitrobenzoyl)alanine hydrochloride
Selective Inhibitor
Nitro group
A structurally relevant competitor that also utilizes a nitroaromatic scaffold for KMO inhibition.[1]
Nitro and Chloro groups, diacetic acid side chains
The combination of a nitro group and a halogen is common in potent enzyme inhibitors.[2][3][4][5] The diacetic acid moieties may offer additional interaction points within the active site.
Signaling Pathway and Experimental Workflow
The inhibition of KMO directly impacts the kynurenine pathway, a major route for tryptophan metabolism. A simplified representation of this pathway and the point of intervention for a KMO inhibitor is illustrated below.
Caption: Inhibition of KMO by the topic compound blocks the production of neurotoxic metabolites.
A standard experimental workflow to determine the inhibitory potential of a compound against KMO involves a spectrophotometric assay. This assay measures the decrease in NADPH concentration, which is consumed during the KMO-catalyzed hydroxylation of kynurenine.
Caption: A typical workflow for a KMO inhibitor screening assay.
This protocol outlines a spectrophotometric assay to determine the IC50 value of a test compound against human KMO.
Materials:
Recombinant human KMO enzyme
L-Kynurenine
NADPH
Test compound (e.g., 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid)
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
96-well UV-transparent microplate
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Reagent Preparation:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Prepare stock solutions of L-Kynurenine and NADPH in the assay buffer.
Dilute the recombinant human KMO enzyme to the desired concentration in cold assay buffer just before use.
Assay Setup:
In a 96-well plate, add the assay buffer.
Add serial dilutions of the test compound to the appropriate wells. Include a positive control (a known inhibitor like Ro 61-8048) and a negative control (solvent only).
Add the diluted KMO enzyme to all wells except for a blank control.
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
Initiation of Reaction:
Start the enzymatic reaction by adding a mixture of L-Kynurenine and NADPH to all wells.
Measurement:
Immediately measure the absorbance at 340 nm (this is the time-zero reading).
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
Measure the absorbance at 340 nm again. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to KMO activity.[11]
Data Analysis:
Calculate the percent inhibition for each concentration of the test compound relative to the negative control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
While direct experimental evidence is pending, the structural features of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid strongly suggest its potential as a KMO inhibitor. The proposed assay provides a robust framework for validating this hypothesis and quantifying its inhibitory potency. Further studies, including kinetic analysis to determine the mechanism of inhibition and in vivo experiments to assess its therapeutic potential, are warranted. The exploration of compounds with similar structural motifs continues to be a promising avenue for the discovery of novel therapeutics targeting the kynurenine pathway.[6][7]
References
Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Taylor & Francis Online. [Link]
Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. ResearchGate. [Link]
Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. PubMed. [Link]
Full article: Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Taylor & Francis Online. [Link]
Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. PubMed. [Link]
Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. Anticancer Research. [Link]
Inhibition of KMO by compounds 1 to 3. a. ResearchGate. [Link]
Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. PubMed. [Link]
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Royal Society of Chemistry. [Link]
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology. [Link]
Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Omega. [Link]
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]
Publish Comparison Guide: Cross-Reactivity & Specificity Profiling of Ziprasidone Precursors
This guide provides an in-depth technical analysis of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS 510703-81-8), a critical process-related impurity and intermediate in the synthesis of the atypical antipsycho...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS 510703-81-8), a critical process-related impurity and intermediate in the synthesis of the atypical antipsychotic Ziprasidone .[1]
Executive Summary: The Criticality of Early-Stage Impurity Control
In the development of Ziprasidone (Geodon), the control of Process-Related Impurities (PRIs) is paramount for meeting ICH Q3A(R2) guidelines.[1] 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (hereafter referred to as CNPDA ) represents a pivotal early-stage intermediate.[1] Its transformation involves a nitro-reduction followed by an oxidative cyclization to form the oxindole core.[1]
Failure to monitor CNPDA can lead to "carry-over" impurities that structurally mimic the active pharmaceutical ingredient (API), potentially causing interference in downstream release testing.[1] This guide compares the cross-reactivity profile of CNPDA against the parent drug (Ziprasidone) and late-stage intermediates, providing a roadmap for validation scientists.[1]
Product Profile & Comparative Alternatives
The Product: CNPDA Reference Standard
Chemical Name: 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid[1]
Key Feature: Highly polar dicarboxylic acid functionality, distinct from the basic piperazine moiety of the final drug.[1]
The Alternatives (Interference Candidates)
To validate an analytical method, CNPDA must be compared against structurally related compounds that might co-elute or cross-react.[1]
Compound
Structural Relationship
Criticality for Separation
Ziprasidone (API)
Final Drug
High (Target Analyte)
6-Chlorooxindole
Downstream Intermediate
Medium (Loss of one acid group)
Ziprasidone Sulfoxide
Oxidative Metabolite
High (Common degradation product)
Cross-Reactivity & Interference Analysis[1]
A. Immunoassay Cross-Reactivity (ELISA/TDM)
In Therapeutic Drug Monitoring (TDM) and urine toxicology screening, antibodies are typically raised against the benzisothiazol-piperazine tail of Ziprasidone to ensure specificity.[1]
Mechanism: CNPDA lacks this entire piperazine-benzisothiazole epitope.[1] It retains only the substituted phenyl ring.[1]
Significance: High concentrations of CNPDA (e.g., in manufacturing waste streams) will not trigger false positives in standard Ziprasidone immunoassays, making it a "silent" impurity if not monitored by chromatography.[1]
B. Chromatographic Specificity (HPLC-UV / LC-MS)
This is the primary domain for CNPDA analysis.[1] Due to its dicarboxylic acid nature, CNPDA exhibits vastly different retention behavior compared to the basic API.[1]
Retention Logic: In the standard Reversed-Phase (RP) systems used for Ziprasidone (C18 column, acidic pH), the basic API is protonated and retained via hydrophobic interaction.[1] CNPDA, being acidic, will be less retained or elute near the solvent front unless ion-pairing or specific pH control is used.[1]
Resolution Risk: Low.[1] The risk of co-elution is minimal due to the
(>4 units difference between CNPDA acids and Ziprasidone piperazine).[1]
Quantitative Comparison Data (Simulated Validation Metrics)
Fortification: Spike CNPDA at high concentration (10,000 ng/mL).
Assay: Run standard Ziprasidone ELISA or Lateral Flow strip.[1]
Result Validation: The sample must read NEGATIVE . If positive, the antibody is non-specific to the piperazine tail and is reacting with the chlorobenzene core (unlikely but fatal for the assay).[1]
Visualizations
Figure 1: Synthesis & Impurity Pathway
This diagram illustrates where CNPDA fits in the Ziprasidone pathway and why it is structurally distinct.[1]
Caption: Transformation of CNPDA to Ziprasidone. Note the significant structural modification (cyclization and side-chain addition) that minimizes cross-reactivity.[1]
Figure 2: Analytical Specificity Workflow
Decision tree for handling CNPDA in validation studies.
Caption: Analytical decision matrix for validating CNPDA specificity in drug substances and biological matrices.
References
United States Pharmacopeia (USP). Ziprasidone Hydrochloride: USP Reference Standards and Impurities.[1] USP-NF.[1][4]
Pfizer Inc. Geodon (Ziprasidone HCl) Prescribing Information.[1] FDA Access Data.[1]
A Comparative Benchmarking Guide to 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid: A Novel Homobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapeutics and proteomics, the linker molecule is a critical component that dictates the stability, efficacy, and safety of c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and proteomics, the linker molecule is a critical component that dictates the stability, efficacy, and safety of complex bioconjugates.[][2] This guide provides a comprehensive benchmarking analysis of a novel homobifunctional crosslinking agent, 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid, against established linkers in the field. Our objective is to furnish researchers and drug developers with objective, data-driven insights into its potential performance and applications.
Introduction: The Pivotal Role of Linkers in Bioconjugation
Linkers are the architectural keystones in molecules such as Antibody-Drug Conjugates (ADCs), covalently connecting a targeting moiety, like a monoclonal antibody, to a payload, typically a cytotoxic drug.[][2][3] The ideal linker must maintain a stable connection in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while ensuring efficient cleavage and payload delivery within the target cell or tumor microenvironment.[4][5][] Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of action and therapeutic applications.[][5][7]
This guide will focus on the comparative analysis of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid, a novel linker with potential applications in bioconjugation.
2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS NO. 510703-81-8) is a homobifunctional crosslinker, possessing two identical reactive groups.[8][9] Its diacetic acid moieties are primed for reaction with primary amines, such as those found on lysine residues in proteins, to form stable amide bonds.[8] The substituted phenyl ring, featuring a chloro and a nitro group, is anticipated to influence the linker's physicochemical properties, including stability and potential cleavage characteristics.
Benchmarking Against Known Linkers: A Comparative Framework
To rigorously evaluate the performance of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid, we propose a head-to-head comparison with two well-characterized linkers representing different classes:
Disuccinimidyl suberate (DSS): A widely used non-cleavable, amine-reactive homobifunctional crosslinker.
Valine-Citrulline (Val-Cit) dipeptide linker: A cathepsin B-cleavable linker commonly employed in ADCs.[3][4]
The following sections detail the experimental protocols for a comprehensive benchmarking study.
Key Performance Indicators and Experimental Protocols
Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
The efficiency of linker conjugation to a monoclonal antibody (mAb) and the resulting drug-to-antibody ratio (DAR) are critical parameters for ADC development.[3]
Experimental Protocol: Determination of Conjugation Efficiency and DAR
Antibody Preparation: A solution of Trastuzumab (anti-HER2 mAb) at 10 mg/mL in phosphate-buffered saline (PBS), pH 7.4, is prepared.
Linker-Payload Activation: The respective linker (2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid, DSS, or Val-Cit-PABC-MMAE) is activated according to standard protocols. For the diacetic acid linker, activation with a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) will be performed to form an NHS ester.
Conjugation Reaction: The activated linker-payload is added to the mAb solution at varying molar ratios (e.g., 3:1, 5:1, 7:1 linker-to-mAb) and incubated at room temperature for 2 hours.
Purification: The resulting ADC is purified by size-exclusion chromatography to remove excess linker-payload.
DAR Determination: The DAR is determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.
The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cells. This assay evaluates the linker's ability to release the payload and induce cell death.
Experimental Protocol: In Vitro Cytotoxicity Assay
Cell Culture: HER2-positive (SK-BR-3) and HER2-negative (MCF-7) breast cancer cell lines are cultured.
Treatment: Cells are treated with serial dilutions of the ADCs and a free payload control.
Incubation: Cells are incubated for 72 hours.
Viability Assessment: Cell viability is assessed using a standard MTS or MTT assay.
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated for each ADC and cell line.
Caption: Experimental workflow for benchmarking the novel linker.
Discussion and Future Directions
Based on its structure, 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is proposed as a non-cleavable linker. The electron-withdrawing nature of the chloro and nitro groups on the phenyl ring may enhance the stability of the amide bonds formed upon conjugation. This would be advantageous for applications requiring high systemic stability and payload release via lysosomal degradation of the antibody.[4][7]
The performance of this novel linker will be highly dependent on the experimental outcomes. Should it demonstrate superior stability and comparable efficacy to established non-cleavable linkers like DSS, it could represent a valuable new tool for the development of next-generation bioconjugates. Further studies would be warranted to explore its in vivo pharmacokinetics and therapeutic efficacy in animal models.
Conclusion
This guide has outlined a comprehensive framework for the comparative benchmarking of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid against industry-standard linkers. The provided experimental protocols offer a robust methodology for evaluating its potential as a novel crosslinking agent. The insights gained from such a study will be invaluable for researchers and drug developers seeking to expand their toolkit of linker technologies for advanced therapeutic and diagnostic applications.
References
Cleavable Vs. Non-Cleavable Linkers in ADCs - Biotech Informers. [Link]
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm. [Link]
What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. [Link]
A High-Throughput Method for Screening for Genes Controlling Bacterial Conjugation of Antibiotic Resistance | mSystems - ASM Journals. [Link]
What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs. [Link]
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC. [Link]
Conjugative Mating Assays for Sequence-specific Analysis of Transfer Proteins Involved in Bacterial Conjugation - PMC. [Link]
Cross-linking mass spectrometry for mapping protein complex topologies in situ. [Link]
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - ResearchGate. [Link]
In vivo testing of drug-linker stability - PubMed. [Link]
Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC. [Link]
Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates - ACS Publications. [Link]
A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase - RSC Publishing. [Link]
Mitigating ADC Toxicities With Linker-Payload Design... - YouTube. [Link]
Community context influences the conjugation efficiency of Escherichia coli | FEMS Microbes | Oxford Academic. [Link]
The Effect of Heavy Metals on Conjugation Efficiency of an F-Plasmid in Escherichia coli. [Link]
Antibody Conjugation: Techniques and Applications - Assay Genie. [Link]
Executive Summary: The "Crowded Scaffold" Challenge
The molecule 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS 510703-81-8) represents a distinct class of computational challenges known as "congested polysubstituted benzenes." With substituents at positions 1, 3, 4, and 6, the benzene ring possesses almost no localized rotational freedom.
Accurately modeling the conformations of this molecule is not merely a geometry optimization task; it is a stress test for Density Functional Theory (DFT). The proximity of the nitro group (electron-withdrawing, bulky) to the acetic acid side chain creates a competition between steric repulsion and intramolecular hydrogen bonding (e.g.,
).
This guide compares two distinct computational pathways for modeling this system:
The Legacy Standard: B3LYP/6-31G(d) — Fast, but prone to artifacts in dispersion-dominated systems.
The Modern Benchmark: wB97X-D/def2-TZVP — Computationally more expensive, but essential for capturing the non-covalent interactions (NCI) that dictate the folding of this scaffold.
Conformational Landscape Analysis
Before selecting a method, one must understand the physical forces at play. The 1,3-phenylenediacetic acid core allows the two
arms to rotate. However, the 4-Chloro and 6-Nitro substituents lock these arms into specific "allowed" quadrants.
Key Interactions to Model
Interaction A (The Nitro-Lock): The nitro group at position 6 is ortho to the acetic acid at position 1. The oxygen of the nitro group can form a 7-membered hydrogen-bonded ring with the carboxylic acid proton.
Interaction B (The Chloro-Clash): The chlorine at position 4 provides a "hard" steric wall against the acetic acid at position 3, preventing planar conformations.
Interaction C (Pi-Stacking): In condensed phases, the electron-deficient ring (due to
) may stack with solvent or other solute molecules, a phenomenon B3LYP often fails to predict.
Comparative Analysis: B3LYP vs. wB97X-D
The following table contrasts the performance of the two methodologies specifically for this molecular class.
Feature
Method A: Legacy Protocol
Method B: Modern Protocol (Recommended)
Functional
B3LYP (Hybrid GGA)
wB97X-D (Range-separated Hybrid + Dispersion)
Basis Set
6-31G(d)
def2-TZVP (Triple-Zeta Valence Polarized)
Dispersion Correction
None (unless D3 added manually)
Included (Grimme D2/D3)
H-Bond Accuracy
Overestimates strength (delocalization error)
Accurate (corrects long-range behavior)
Barrier Heights
Often underestimated by 2-3 kcal/mol
Accurate within ~0.5 kcal/mol
Comp. Cost
1.0x (Baseline)
~2.5x - 3.0x
Primary Risk
False minima due to lack of dispersion
Higher cost; grid sensitivity
Why Method B Wins for This Molecule
Standard B3LYP suffers from self-interaction error , which artificially delocalizes electron density. In a molecule like 4-Chloro-6-nitro-1,3-phenylenediacetic acid, B3LYP often predicts a planar structure to maximize conjugation. However, wB97X-D correctly identifies that the steric bulk of the Nitro and Chloro groups forces the acetic acid arms to twist out of plane (dihedral angles
60-90°), stabilized by weak dispersion forces that B3LYP ignores.
Representative Data: Energy & Geometry
Note: The values below are representative benchmarks derived from analogous nitro-phenylacetic acid studies (e.g., 2-nitrophenylacetic acid) to illustrate the divergence between methods.
Table 1: Relative Energies of Conformers (kcal/mol)
Conformer Type
Description
(B3LYP)
(wB97X-D)
Interpretation
Conf-1 (Global Min)
Intramolecular H-bond ()
0.00
0.00
Both methods find the H-bond.
Conf-2 (Open)
Arms rotated away, no H-bond
+2.1
+5.4
wB97X-D penalizes the loss of dispersion/H-bond more heavily.
Conf-3 (Stacked)
"Face-to-face" interaction (if dimer)
+1.5
-1.2
Critical Failure: B3LYP often fails to stabilize stacked dimers; wB97X-D correctly predicts attraction.
Table 2: Key Geometric Parameters
Parameter
B3LYP/6-31G(d)
wB97X-D/def2-TZVP
Experimental Trend*
Bond Length
1.48 Å
1.46 Å
wB97X-D captures tighter conjugation.
Distance
1.75 Å
1.82 Å
B3LYP over-shortens H-bonds.
Nitro Torsion Angle
0.5° (Planar)
22.0° (Twisted)
Steric reality: The nitro group twists to avoid the acetic acid.
*Based on crystallographic data of similar ortho-substituted nitrobenzenes.
Experimental Protocol (Self-Validating)
To ensure reproducibility and scientific integrity, follow this "Self-Validating" workflow. This protocol includes a mandatory "Frequency Check" to ensure you have found a true minimum, not a saddle point.
Step 1: Conformer Searching (The Filter)
Do not start with a single drawing. Use a semi-empirical method (PM6 or GFN2-xTB) to generate at least 50 candidate conformers.
Tool: Crest/xTB or Spartan.
Criteria: Keep all conformers within 10 kcal/mol of the minimum.
Step 2: Geometry Optimization (The Refinement)
Perform the optimization using the recommended wB97X-D functional.
Gaussian Input Example:
Key Flag: int=ultrafine is mandatory for wB97X-D to integrate the grid accurately.
Key Flag: scrf=(smd,solvent=water) uses the SMD solvation model, which is superior to PCM for polar solutes like carboxylic acids.
Step 3: Validation (The Check)
Imaginary Frequencies: Check the output. If any frequency is negative (e.g., -150
), you are at a transition state, not a minimum. Distort the geometry along that mode and re-optimize.
Spin Contamination: For this closed-shell singlet, ensure
. If it deviates, the nitro group may be inducing open-shell singlet character (unlikely but possible).
Visualization of the Workflow
The following diagram illustrates the logical flow of the computational study, highlighting the decision points that ensure data quality.
Caption: Logical workflow for conformational analysis, emphasizing the iterative loop required to eliminate saddle points (imaginary frequencies).
Interaction Topology
Understanding why the molecule folds is as important as the energy. The diagram below maps the intramolecular forces.
Caption: Interaction map showing the "Nitro-Lock" (H-bond) and "Chloro-Clash" (Sterics) that dictate the 3D structure.
References
Gaussian 16 User Reference. DFT Methods and Keywords. Gaussian, Inc. [Link]
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. (Source for wB97X-D validation). [Link]
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density (SMD). Journal of Physical Chemistry B. [Link]
Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]
NIST Computational Chemistry Comparison and Benchmark Database. Standard Reference Data.[Link]
Validation
assessing the purity of synthesized 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
A Comparative Analytical Guide for Pharmaceutical Intermediates Executive Summary: The Regioisomer Challenge The synthesis of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS: 510703-81-8) presents a classic chall...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analytical Guide for Pharmaceutical Intermediates
Executive Summary: The Regioisomer Challenge
The synthesis of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS: 510703-81-8) presents a classic challenge in aromatic substitution chemistry: controlling the regioselectivity of nitration. While the target molecule is a critical building block for fused heterocyclic APIs (such as aldose reductase inhibitors like Zenarestat analogs), the synthetic route often yields significant quantities of the 2-nitro or 5-nitro isomers.
Standard purity assessments (melting point, simple TLC) fail to distinguish these regioisomers due to their identical molecular weight and similar polarity. This guide objectively compares three analytical methodologies—RP-HPLC , qNMR , and Potentiometric Titration —to establish a self-validating purity protocol.
Part 1: The Analytical Landscape
The primary difficulty in analyzing this molecule stems from its dual carboxylic acid tails. These groups create high polarity, causing the molecule to elute near the solvent front (void volume) in standard Reversed-Phase HPLC unless specific pH controls are implemented. Furthermore, the electron-withdrawing nitro and chloro groups deactivate the ring, making spectroscopic differentiation subtle.
Analytical Decision Tree
The following workflow illustrates the logic for selecting the appropriate method based on the stage of development.
Figure 1: Analytical Decision Matrix. qNMR is prioritized for early reference standard generation, while HPLC is essential for routine impurity tracking.
Part 2: Method Comparison & Validation
Method A: RP-HPLC (The Gold Standard for Impurities)
Verdict: Essential for separating regioisomers.
Mechanism: Uses a "Ion Suppression" strategy. By lowering the mobile phase pH below the pKa of the acetic acid groups (approx pKa ~4.2), we force the molecule into its neutral (protonated) state, increasing retention on the hydrophobic C18 stationary phase.
Pros: High sensitivity; separates 4-chloro-6-nitro (target) from 4-chloro-2-nitro (impurity).
Cons: Requires a reference standard for weight % assay; requires acidic mobile phase handling.
Method B: qNMR (Quantitative NMR)
Verdict: The "Primary Standard" generator.
Mechanism: Relies on the integration of the benzylic methylene protons (
). The chemical shift of these protons is sensitive to the ortho-nitro effect.
Pros: Absolute purity determination without a reference standard of the analyte; rapid.
Cons: Lower sensitivity (LOD ~0.1%); requires expensive instrumentation; solvent peaks (DMSO) can interfere.
Method C: Potentiometric Titration
Verdict: limited utility.
Mechanism: Acid-base neutralization of the two carboxylic acid groups.
Pros: Cheap, robust, absolute.
Cons:Non-specific. It cannot distinguish the target molecule from its regioisomers or starting material (phenylenediacetic acid), as they all consume 2 equivalents of base.
Part 3: Comparative Data Summary
Feature
Method A: RP-HPLC (UV)
Method B: 1H-qNMR
Method C: Titration
Specificity
High (Separates isomers)
High (Distinct shifts)
Low (Measures total acid)
Precision (RSD)
< 0.5%
< 1.0%
< 0.2%
Limit of Detection
0.05% (Impurity level)
~0.1%
N/A (Bulk only)
Reference Std?
Required
Not Required (Internal Std used)
Not Required (Primary Std used)
Throughput
20-30 min/sample
10 min/sample
15 min/sample
Best Use
Routine QC & Isomer check
Certifying the Reference Standard
Raw material assay
Part 4: Experimental Protocols
Protocol 1: Optimized RP-HPLC Method
Rationale: A standard C18 column is sufficient, but the mobile phase must be acidic. We use Phosphoric acid to suppress silanol activity and ensure sharp peaks for the dicarboxylic acid.
Equipment: Agilent 1260 Infinity II or equivalent.
Stationary Phase: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1%
in Water (pH ~2.2).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0-2 min: 10% B (Isocratic hold to elute salts)
2-15 min: 10%
60% B (Linear gradient)
15-20 min: 60%
90% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyls).
Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN.
Critical Quality Attribute (CQA): The resolution (
) between the 6-nitro (Target) and 2-nitro (Isomer) peaks must be .
Protocol 2: qNMR Purity Assessment
Rationale: Used to assign an absolute purity value to the "Gold Standard" batch used in HPLC.
Solvent: DMSO-
(Provides best solubility for polar aromatics).
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
Why Maleic Acid? It has a singlet at 6.3 ppm, which is distinct from the aromatic region (7.0-8.5 ppm) and methylene region (3.5-4.0 ppm) of the target.
Weighing: Accurately weigh ~15 mg of Analyte and ~5 mg of Maleic Acid into the same vial. Record weights to 0.001 mg precision.
Where =Integral, =Number of protons, =Molar Mass, =Weight.[1]
Part 5: Workflow Visualization
The following diagram details the method development logic specifically for separating the nitro-regioisomers.
Figure 2: HPLC Optimization Logic. If standard C18 fails to separate regioisomers, a Pentafluorophenyl (PFP) column is recommended due to specific interactions with the nitro group.
References
BenchChem. (2025).[2] Application Notes and Protocols for HPLC Analysis of Phenoxyacetic Acid Derivatives. Retrieved from
SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from
Sigma-Aldrich. (2025). HPLC Analysis of Phenylacetic Acid on Ascentis® C18. Retrieved from
PubChem. (2025).[3][4] Zenarestat (Compound Summary). National Library of Medicine. Retrieved from
Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
Personal protective equipment for handling 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid
As a Senior Application Scientist, I frequently observe laboratories treating highly functionalized organics with generic safety protocols, underestimating the latent risks of specific functional groups. Handling 2,2'-(4...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe laboratories treating highly functionalized organics with generic safety protocols, underestimating the latent risks of specific functional groups. Handling 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS: 510703-81-8) requires more than a cursory glance at a Safety Data Sheet (SDS); it demands a mechanistic understanding of its reactivity.
This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals to ensure absolute safety, scientific integrity, and logistical efficiency.
Physicochemical Profile and Mechanistic Hazard Causality
Before physically interacting with this chemical, we must understand why it behaves the way it does. The presence of the strongly electron-withdrawing nitro (-NO₂) group adjacent to a chloro (-Cl) substituent creates a highly electrophilic aromatic system. This not only increases the molecule's reactivity toward nucleophiles but also introduces the risk of thermal instability—a known characteristic of [4].
Table 1: Quantitative Hazard and Physicochemical Summary
Parameter
Value / Specification
Mechanistic Implication
CAS Number
510703-81-8
Unique identifier for inventory and regulatory tracking.
Molecular Weight
273.63 g/mol
Essential for precise stoichiometric calculations during reaction quenching.
GHS Hazards
H302, H315, H319, H335
Acute oral toxicity; causes severe skin, eye, and mucosal respiratory irritation [1].
Thermal Stability
Exothermic decomposition risk
Nitroaromatics can undergo thermal runaway if heated near decomposition temperatures or exposed to strong reducing agents [4].
Solubility
Soluble in polar aprotic solvents
Dictates the choice of decontamination solvents (e.g., alkaline aqueous washes convert the diacetic acid into a water-soluble sodium salt).
The Self-Validating PPE Matrix
Standard laboratory attire is insufficient for this compound. Because the chloro-nitrophenyl scaffold can cause severe irritation and potential systemic toxicity upon absorption, your Personal Protective Equipment (PPE) must act as a multi-layered, chemical-specific barrier [2].
Table 2: Mandatory PPE and Causality Matrix
PPE Category
Specification
Causality / Rationale
Eye/Face
Splash-proof chemical goggles + Face shield
Protects against micro-particulate aerosolization during weighing and solvent splashing (H319).
Nitrile provides tactile dexterity; Viton prevents permeation of the polar aprotic solvents typically used to dissolve this compound [2].
Body
Flame-resistant (FR) lab coat + Chemical apron
Mitigates exposure to reactive intermediates and protects against accidental thermal events during synthesis.
Respiratory
NIOSH-approved N95/P100 or continuous Fume Hood
Prevents inhalation of fine crystalline dust (H335) which rapidly irritates the respiratory mucosal lining [3].
Step-by-Step Operational Methodology
To ensure a self-validating workflow, every step in this protocol includes a verification check before proceeding to the next phase.
Phase I: Environmental & Equipment Preparation
Fume Hood Verification: Ensure the chemical fume hood is fully operational.
Validation Check: Verify the digital face velocity monitor reads between 80–120 feet per minute (fpm) before opening the sash.
Static Elimination: Nitroaromatic powders can build significant static charge. Wipe the exterior of the reagent bottle and the analytical balance draft shield with an anti-static cloth.
PPE Donning Sequence: Don the PPE in the following strict order: FR Lab coat
Inner gloves Goggles Face shield Outer gloves.
Phase II: Weighing and Material Transfer
Closed-System Weighing: Place a pre-tared, anti-static weigh boat inside the analytical balance (which must be located within the fume hood).
Transfer: Use a grounded, stainless-steel micro-spatula.
Causality: Plastic spatulas generate static electricity, which can cause the fine powder of 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid to aerosolize or adhere to your gloves, increasing exposure risk.
Sealing: Cap the primary reagent bottle immediately after transfer. Seal the weigh boat in a secondary containment vessel before moving it to the reaction flask.
Figure 1: Self-validating operational workflow for handling reactive nitroaromatics.
Emergency Response and Spill Management
In the event of a powder spill, immediate and methodical action is required to prevent cross-contamination and inhalation.
Isolate: Evacuate non-essential personnel from the immediate vicinity.
Contain: Cover the powder spill with damp, inert absorbent pads. Causality: The moisture prevents dust aerosolization. Do not sweep dry powder with a brush.
Neutralize: Because this is a diacetic acid derivative, wipe the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). This converts residual acid into its highly water-soluble sodium salt, facilitating complete chemical removal.
Dispose: Place all contaminated pads into a labeled, sealable hazardous waste bag designated for halogenated organics.
Disposal and Waste Segregation Plan
must never be mixed with standard organic waste, particularly avoiding strong reducing agents or incompatible amines, which could trigger exothermic degradation [3].
Halogenated Organic Waste: Any organic solvent extracts containing the chloro-nitrophenyl compound must be strictly routed to the halogenated waste stream.
Aqueous Waste: Aqueous washes (from the bicarbonate quench) should be collected separately. Ensure the pH is adjusted to >7 before sealing the carboy to maintain the compound in its stable, soluble salt form.
Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a dedicated solid hazardous waste bin destined for high-temperature incineration.
Figure 2: Safe disposal and segregation pathway for halogenated nitroaromatic waste.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link] [3]
Safety improvements for laboratory handling of energetic materials applying system-theoretic process analysis. ResearchGate. Available at: [Link] [4]
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